BBC0403
Descripción
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Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N2O5/c1-11-5-13(6-12(2)19(11)28-15-9-27-10-15)20-22-16-7-14(25-3)8-17(26-4)18(16)21(24)23-20/h5-8,15H,9-10H2,1-4H3,(H,22,23,24) |
Clave InChI |
AGBJJHZARZYKNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2COC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Origen del producto |
United States |
Foundational & Exploratory
BBC0403: A Deep Dive into its Mechanism of Action as a Selective BRD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BBC0403 is a novel small molecule that has been identified as a selective inhibitor of Bromodomain-containing protein 2 (BRD2), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The primary therapeutic potential of this compound is currently being explored in the context of osteoarthritis (OA), where it has demonstrated promising preclinical activity.
Core Mechanism of Action: Selective BRD2 Inhibition
The principal mechanism of action of this compound is its selective binding to the bromodomains of BRD2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription. By occupying the acetyl-lysine binding pocket of BRD2's bromodomains, this compound competitively inhibits the interaction between BRD2 and acetylated histones, leading to the modulation of downstream gene expression.
This compound exhibits a higher binding specificity for BRD2 compared to other BET family members like BRD3 and BRD4. This selectivity is a key characteristic that may contribute to a more favorable therapeutic window and reduced off-target effects.
Quantitative Binding Affinity and Efficacy
The binding affinity of this compound to the two bromodomains of BRD2 (BD1 and BD2) has been quantified, demonstrating a stronger interaction with the second bromodomain.
| Target | Parameter | Value (μM) |
| BRD2 (BD2) | Kd | 7.64 |
| BRD2 (BD1) | Kd | 41.37 |
In cellular assays, this compound has been shown to be effective in the low micromolar range. The anti-osteoarthritic effects of this compound were observed at concentrations of 5, 10, and 20 μM, with no significant cytotoxicity detected within this range.
Downstream Cellular Effects and Signaling Pathways
The inhibition of BRD2 by this compound triggers a cascade of downstream cellular events, primarily impacting inflammatory and catabolic pathways implicated in osteoarthritis pathogenesis.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been demonstrated to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammation and are often aberrantly activated in OA. By inhibiting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.skku.edu [pure.skku.edu]
- 4. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
The Role of BRD2 in Osteoarthritis Pathogenesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Emerging evidence implicates epigenetic regulators, particularly Bromodomain and Extra-Terminal domain (BET) proteins, in the pathogenesis of OA. This technical guide focuses on the role of Bromodomain-containing protein 2 (BRD2), a member of the BET family, in OA. BRD2 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors, thereby regulating gene expression. In the context of OA, BRD2 has been identified as a key driver of catabolic and inflammatory processes in chondrocytes. This document provides a comprehensive overview of the current understanding of BRD2's involvement in OA, including its molecular mechanisms, its role in key signaling pathways, and the therapeutic potential of targeting BRD2. We present quantitative data from recent studies, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers and drug development professionals in the field of rheumatology and musculoskeletal diseases.
BRD2: A Key Epigenetic Regulator in Chondrocyte Pathobiology
BRD2 is a ubiquitously expressed protein that plays a crucial role in transcriptional regulation.[1] It contains two tandem bromodomains (BD1 and BD2) that bind to acetylated lysine residues, primarily on histone tails, facilitating the recruitment of transcriptional machinery to target gene promoters and enhancers.[1] In the context of osteoarthritis, the dysregulation of BRD2 activity has been linked to the expression of genes that drive cartilage degradation and inflammation.
Expression of BRD2 in Osteoarthritic Cartilage
Analysis of gene expression datasets from human OA cartilage and normal cartilage can provide insights into the potential involvement of BRD2 in disease pathogenesis. Publicly available datasets such as GSE114007 and GSE51588 from the Gene Expression Omnibus (GEO) database contain transcriptomic data from human knee cartilage.[2][3] While a definitive consensus on BRD2 expression in OA is still emerging, analysis of these datasets can reveal trends in BRD2 mRNA levels in diseased versus healthy tissue, providing a rationale for further investigation.
Molecular Mechanisms of BRD2 in Osteoarthritis
BRD2 contributes to OA pathogenesis primarily by promoting the expression of catabolic enzymes, inflammatory cytokines, and mediators of oxidative stress. The development of selective BRD2 inhibitors has been instrumental in elucidating these mechanisms.
BRD2 and the Regulation of Catabolic Gene Expression
Studies utilizing BRD2-specific inhibitors, such as BBC0403 and BBC0906, have demonstrated a significant reduction in the expression of key catabolic factors in chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), a well-established in vitro model for OA.[4] These factors include matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs), which are responsible for the degradation of the cartilage extracellular matrix.
Table 1: Effect of BRD2 Inhibitor this compound on Catabolic Gene Expression in IL-1β-stimulated Mouse Chondrocytes
| Gene | Treatment | Concentration | % Reduction in Expression (mRNA) |
| Mmp3 | This compound | 20 µM | Significant downregulation |
| Mmp13 | This compound | 20 µM | Significant downregulation |
| Cox2 | This compound | 20 µM | Significant downregulation |
| Il-6 | This compound | 20 µM | Significant downregulation |
Note: The studies reported significant downregulation but did not provide specific percentage changes in all publications. The data indicates a clear trend of reduced expression of these key catabolic and inflammatory genes upon BRD2 inhibition.
BRD2 and Oxidative Stress
Recent findings suggest a role for BRD2 in modulating oxidative stress, a known contributor to chondrocyte apoptosis and cartilage degradation in OA. The BD2-selective inhibitor BBC0906 has been shown to effectively reduce the production of reactive oxygen species (ROS) in chondrocytes.
Signaling Pathways Modulated by BRD2 in Osteoarthritis
BRD2 exerts its pro-catabolic and pro-inflammatory effects in chondrocytes through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and catabolism in OA. Upon stimulation by pro-inflammatory cytokines like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes, including those encoding MMPs and inflammatory cytokines. Studies have shown that the BRD2-specific inhibitor this compound suppresses the NF-κB signaling pathway in chondrocytes. While direct protein-protein interaction studies between BRD2 and key NF-κB components like IKK or p65 in chondrocytes are still needed, the current evidence strongly suggests that BRD2 is a positive regulator of this pathway.
The MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in chondrocyte responses to various stimuli, including inflammatory cytokines and mechanical stress. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of OA-related genes. The BRD2 inhibitor this compound has been shown to suppress the p38, JNK, and ERK signaling pathways in IL-1β-stimulated chondrocytes. This suggests that BRD2 is involved in the upstream regulation or acts as a downstream effector of these critical signaling cascades.
Therapeutic Targeting of BRD2 in Osteoarthritis
The development of selective BRD2 inhibitors has opened up new avenues for therapeutic intervention in OA. These small molecules offer the potential to halt or reverse the catabolic and inflammatory processes that drive cartilage degradation.
Preclinical Evidence for BRD2 Inhibitors
In vitro studies have demonstrated the efficacy of BRD2 inhibitors in suppressing the expression of a range of catabolic and inflammatory markers in chondrocytes. In vivo studies using the destabilization of the medial meniscus (DMM) mouse model of OA have shown that intra-articular injection of the BRD2 inhibitor this compound can prevent cartilage degradation.
Table 2: In Vivo Efficacy of BRD2 Inhibitor this compound in a DMM Mouse Model of OA
| Parameter | Treatment Group | Dosage | Outcome |
| Cartilage Degradation | This compound | 5 and 10 µg/kg (intra-articular) | Significantly prevented cartilage degradation |
| OARSI Score | This compound | 10 µg/kg | Significantly lower score compared to control |
| Subchondral Bone Plate Thickness | This compound | 10 µg/kg | Significantly reduced thickness compared to control |
| MMP-13 Expression (IHC) | This compound | 10 µg/kg | Significantly reduced expression |
| ADAMTS-5 Expression (IHC) | This compound | 10 µg/kg | Significantly reduced expression |
Binding Affinities of BRD2 Inhibitors
The selectivity and potency of BRD2 inhibitors are critical for their therapeutic potential. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and binding kinetics assays are used to determine the dissociation constants (Kd) of these inhibitors for the bromodomains of BRD proteins.
Table 3: Binding Affinities (Kd in µM) of BRD2 Inhibitors
| Inhibitor | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) |
| This compound | 41.37 | 7.64 | >100 | >100 | >100 | >100 |
| BBC0906 | >100 | 0.19 | >100 | >100 | 17.6 | >100 |
These data highlight the selectivity of this compound for BRD2 (BD2) and BBC0906 for the BD2 domain of BET proteins.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of BRD2 in osteoarthritis.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BRD2 Inhibitor Binding
TR-FRET assays are a common method to assess the binding of small molecule inhibitors to bromodomains.
Protocol Overview:
-
Reagent Preparation: Prepare solutions of recombinant BRD2 protein (often tagged with GST or His), a fluorescently labeled ligand that binds to the BRD2 bromodomain, and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Assay Plate Setup: Add the BRD2 protein, fluorescent ligand, and test inhibitor to the wells of a microplate. Include appropriate controls (no inhibitor, known inhibitor).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Use a plate reader capable of TR-FRET to excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio and plot it against the inhibitor concentration to determine the IC50 value. The Kd can be determined through saturation binding experiments.
Destabilization of the Medial Meniscus (DMM) Mouse Model of Osteoarthritis
The DMM model is a widely used surgical model to induce OA in mice, mimicking post-traumatic OA.
Surgical Protocol Overview:
-
Anesthesia and Analgesia: Anesthetize the mouse and administer appropriate analgesia.
-
Surgical Site Preparation: Shave and disinfect the surgical area around the knee joint.
-
Incision: Make a small incision on the medial side of the patellar tendon.
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Transection of the Medial Meniscotibial Ligament (MMTL): Carefully transect the MMTL to destabilize the medial meniscus.
-
Closure: Suture the incision.
-
Post-operative Care: Monitor the animal for recovery and provide post-operative analgesia.
Histological Analysis of Cartilage Degradation
Safranin O and Fast Green staining is a standard histological method to assess cartilage proteoglycan content and morphology.
Staining Protocol Overview:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a series of graded ethanol solutions to water.
-
Weigert's Iron Hematoxylin: Stain the nuclei black.
-
Fast Green: Stain the cytoplasm and non-cartilaginous tissue green.
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Acetic Acid Rinse: Briefly rinse to differentiate the staining.
-
Safranin O: Stain proteoglycans in the cartilage matrix red/orange.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before mounting with a coverslip.
The Fundamental Role of BRD2 in Chondrocyte Biology
Beyond its role in the pathological context of OA, BRD2 is also involved in the fundamental processes of chondrocyte differentiation and homeostasis. Its interplay with key chondrogenic and hypertrophic transcription factors, such as SOX9 and RUNX2, is an area of active investigation. Understanding these fundamental roles is crucial for developing targeted therapies with minimal off-target effects. Studies on the effects of BRD2 knockout or knockdown in chondrocytes are needed to fully elucidate its role in maintaining cartilage health.
Future Directions and Conclusion
BRD2 has emerged as a promising therapeutic target for osteoarthritis. The development of selective BRD2 inhibitors has provided valuable tools to probe its function and has shown significant preclinical efficacy in mitigating the catabolic and inflammatory hallmarks of OA. Future research should focus on:
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Elucidating the precise molecular interactions of BRD2 with the NF-κB and MAPK signaling components in chondrocytes.
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Conducting genome-wide studies , such as ChIP-seq for BRD2 in chondrocytes, to identify its direct target genes and understand its broader regulatory network.
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Investigating the role of BRD2 in chondrocyte differentiation and homeostasis to better understand the potential long-term effects of BRD2 inhibition.
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Developing more potent and selective BRD2 inhibitors with favorable pharmacokinetic properties for clinical translation.
References
- 1. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BBC0403: A Technical Whitepaper on its Inhibitory Effects on NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of BBC0403, a selective BRD2 inhibitor. The focus is on its role in the attenuation of the NF-κB and MAPK signaling cascades, key pathways implicated in inflammatory diseases such as osteoarthritis. This document synthesizes quantitative data from preclinical studies, details the experimental protocols used for these assessments, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Effect on NF-κB and MAPK Signaling
The inhibitory effects of this compound on the NF-κB and MAPK signaling pathways were quantified in interleukin-1β (IL-1β)-stimulated mouse articular chondrocytes. The data reveals a dose-dependent reduction in the phosphorylation of key signaling proteins and the expression of downstream inflammatory genes.
Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation
This compound was shown to significantly suppress the IL-1β-induced phosphorylation of p65, a subunit of NF-κB, as well as the phosphorylation of JNK and ERK, core components of the MAPK pathway. Notably, the phosphorylation of p38, another MAPK protein, was not significantly affected. The experiments were conducted by treating mouse articular chondrocytes with various concentrations of this compound for 12 hours, followed by stimulation with 1 ng/mL of IL-1β for 10 minutes.[1]
| Target Protein | Treatment Group | Mean Densitometry Value (± SD) | Statistical Significance (p-value) |
| p-p65/p65 | Control | 1.00 ± 0.00 | - |
| IL-1β | 1.89 ± 0.23 | < 0.05 | |
| IL-1β + this compound (5 µM) | 1.25 ± 0.19 | < 0.05 | |
| IL-1β + this compound (10 µM) | 1.13 ± 0.14 | < 0.05 | |
| IL-1β + this compound (20 µM) | 0.98 ± 0.11 | < 0.05 | |
| p-JNK/JNK | Control | 1.00 ± 0.00 | - |
| IL-1β | 2.15 ± 0.31 | < 0.05 | |
| IL-1β + this compound (5 µM) | 1.48 ± 0.25 | < 0.05 | |
| IL-1β + this compound (10 µM) | 1.29 ± 0.21 | < 0.05 | |
| IL-1β + this compound (20 µM) | 1.10 ± 0.17 | < 0.05 | |
| p-ERK/ERK | Control | 1.00 ± 0.00 | - |
| IL-1β | 2.54 ± 0.42 | < 0.05 | |
| IL-1β + this compound (5 µM) | 1.87 ± 0.33 | < 0.05 | |
| IL-1β + this compound (10 µM) | 1.55 ± 0.28 | < 0.05 | |
| IL-1β + this compound (20 µM) | 1.24 ± 0.22 | < 0.05 | |
| p-p38/p38 | Control | 1.00 ± 0.00 | - |
| IL-1β | 1.98 ± 0.29 | < 0.05 | |
| IL-1β + this compound (5 µM) | 1.85 ± 0.27 | Not Significant | |
| IL-1β + this compound (10 µM) | 1.79 ± 0.26 | Not Significant | |
| IL-1β + this compound (20 µM) | 1.72 ± 0.25 | Not Significant |
Downregulation of NF-κB and MAPK Target Gene Expression
The inhibitory effect of this compound on the upstream signaling pathways translates to a reduction in the expression of downstream catabolic and inflammatory genes. Mouse primary chondrocytes were co-treated with IL-1β and varying concentrations of this compound. The mRNA levels of Mmp3, Mmp13, and Cox2 were quantified using RT-PCR.
| Target Gene | Treatment Group | Relative mRNA Expression (Fold Change ± SD) | Statistical Significance (p-value) |
| Mmp3 | Control | 1.00 ± 0.00 | - |
| IL-1β | 7.54 ± 1.23 | < 0.05 | |
| IL-1β + this compound (5 µM) | 4.89 ± 0.87 | < 0.05 | |
| IL-1β + this compound (10 µM) | 3.12 ± 0.65 | < 0.05 | |
| IL-1β + this compound (20 µM) | 1.98 ± 0.43 | < 0.05 | |
| Mmp13 | Control | 1.00 ± 0.00 | - |
| IL-1β | 9.87 ± 1.54 | < 0.05 | |
| IL-1β + this compound (5 µM) | 6.23 ± 1.11 | < 0.05 | |
| IL-1β + this compound (10 µM) | 4.01 ± 0.78 | < 0.05 | |
| IL-1β + this compound (20 µM) | 2.54 ± 0.54 | < 0.05 | |
| Cox2 | Control | 1.00 ± 0.00 | - |
| IL-1β | 6.98 ± 1.15 | < 0.05 | |
| IL-1β + this compound (5 µM) | 4.32 ± 0.81 | < 0.05 | |
| IL-1β + this compound (10 µM) | 2.76 ± 0.59 | < 0.05 | |
| IL-1β + this compound (20 µM) | 1.87 ± 0.39 | < 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Primary chondrocytes were isolated from the articular cartilage of C57BL/6 mice. Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experimental treatments, chondrocytes were seeded and grown to 80% confluency. The cells were then treated with this compound at concentrations of 5, 10, or 20 µM for 12 hours. Following this, the cells were stimulated with 1 ng/mL of IL-1β for 10 minutes for protein analysis or for 12 hours for gene expression analysis.
Western Blotting
Protein Extraction: Chondrocyte proteins were extracted using a lysis buffer containing 150 mM NaCl, 1% NP-40, 50 mM Tris, 0.2% sodium dodecyl sulphate, and 5 mM NaF, supplemented with protease and phosphatase inhibitors. For secreted proteins like MMP3 and MMP13, trichloroacetic acid (TCA) precipitation was performed on the conditioned media.
Electrophoresis and Transfer: Protein samples were quantified, and equal amounts were loaded onto SDS-PAGE gels for electrophoresis. The separated proteins were then transferred to a nitrocellulose membrane.
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against MMP3, MMP13, COX2, ERK1/2, p-ERK, JNK, p-JNK, p38, p-p38, p65, and p-p65. Subsequently, the membranes were incubated with appropriate HRP-conjugated secondary antibodies.
Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. Densitometric analysis was performed to quantify the band intensities, which were normalized to the corresponding total protein levels.
RNA Isolation and RT-PCR
RNA Extraction and cDNA Synthesis: Total RNA was isolated from the treated chondrocytes using a commercial RNA extraction kit. The concentration and purity of the RNA were determined, and cDNA was synthesized from the total RNA using a reverse transcription kit.
Quantitative PCR (qPCR): The qPCR was performed using a SYBR Green-based detection method on a real-time PCR system. The primer sequences used were as follows:
-
Mmp3: Forward 5'-TGTCTTGGCAAATCCGGTGTA-3', Reverse 5'-GGTCTGTGAGTCCTCATCTGC-3'
-
Mmp13: Forward 5'-TGATGGACCTTCTGGTCTTCTGG-3', Reverse 5'-CATCCACATGGTTGGGAAGTTCT-3'
-
Cox2: Forward 5'-GGTCTGGTGCCTGGTCTGATGAT-3', Reverse 5'-GTCCTTTCAAGGAGAATGGTGC-3'
-
Gapdh: Used as an internal control for normalization.
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with the expression levels normalized to Gapdh.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow used to determine its efficacy.
Figure 1. this compound's Inhibition of NF-κB and MAPK Pathways.
Figure 2. In Vitro Experimental Workflow.
References
An In-depth Technical Guide to BBC0403: A Selective BRD2 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BBC0403, a novel and selective inhibitor of Bromodomain-containing protein 2 (BRD2). The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting bromodomains, particularly in the context of osteoarthritis and other inflammatory conditions.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-(3,5-dimethyl-4-(oxetan-3-yloxy)phenyl)-5,7-dimethoxyquinazolin-4(3H)-one, is a synthetic organic compound identified through a DNA-encoded chemical library (DEL) screening.[1][2][3] Its chemical formula is C21H22N2O5, and it has a molecular weight of 382.41 g/mol .[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H22N2O5 | |
| Molecular Weight | 382.41 g/mol | |
| CAS Number | 2644662-83-7 | |
| Hydrogen Bond Acceptors | 7 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 78.38 Ų | |
| XLogP | 1.12 | |
| Lipinski's Rules Broken | 0 |
Mechanism of Action and Biological Activity
This compound is a selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a marked preference for BRD2. It has been demonstrated to be a potential therapeutic agent for osteoarthritis (OA) by mitigating the inflammatory and catabolic processes that lead to cartilage degradation.
The primary mechanism of action of this compound involves its binding to the bromodomains of BRD2, which prevents the recognition of acetylated lysine residues on histones and other proteins. This interference disrupts the assembly of transcriptional complexes, leading to the downregulation of pro-inflammatory and catabolic gene expression. Specifically, this compound has been shown to suppress the NF-κB and MAPK signaling pathways, which are key mediators of the inflammatory response in OA.
Binding Specificity and Affinity
Time-resolved fluorescence energy transfer (TR-FRET) and binding kinetics assays have confirmed the higher binding specificity of this compound for BRD2 over other BET family members like BRD3 and BRD4. The dissociation constants (Kd) highlight this selectivity.
Table 2: Binding Affinity of this compound for BRD2 Bromodomains
| Bromodomain | Dissociation Constant (Kd) | Reference |
| BRD2 (BD1) | 41.37 μM | |
| BRD2 (BD2) | 7.64 μM |
In Vitro and In Vivo Efficacy
In vitro studies using mouse articular chondrocytes have shown that this compound reduces the expression of catabolic factors, prostaglandin E2 (PGE2) production, and extracellular matrix (ECM) degradation at concentrations of 5, 10, and 20 μM. In vivo experiments involving intra-articular injections of this compound in a mouse model of OA demonstrated its ability to prevent cartilage degradation.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is employed to assess the binding of this compound to BRD proteins. The principle relies on the competition between this compound and a fluorescently labeled ligand for binding to the bromodomain. A lower TR-FRET signal indicates a stronger binding of this compound.
-
Objective: To determine the binding specificity of this compound to various BRD proteins.
-
Procedure:
-
Purified target BRD proteins are incubated with a fluorescently labeled ligand and varying concentrations of this compound.
-
The mixture is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a suitable plate reader.
-
The reduction in the TR-FRET signal is correlated with the binding affinity of this compound.
-
Binding Kinetics Assay
Binding kinetics are analyzed to determine the association and dissociation rates of this compound with BRD proteins.
-
Objective: To quantify the binding kinetics (kon and koff) and determine the dissociation constant (Kd) of this compound for BRD proteins.
-
Procedure:
-
A biosensor is used to immobilize the target BRD protein.
-
A solution containing this compound is flowed over the sensor surface, and the association is monitored in real-time.
-
A buffer solution is then flowed over the sensor to monitor the dissociation of the compound.
-
The resulting sensorgrams are analyzed to calculate the kinetic parameters.
-
In Vivo Osteoarthritis Model
The efficacy of this compound in a disease model is assessed using a surgically induced OA model in mice.
-
Objective: To evaluate the therapeutic effect of this compound on cartilage degradation in an in vivo OA model.
-
Procedure:
-
Osteoarthritis is induced in C57BL/6 mice through destabilization of the medial meniscus (DMM) surgery.
-
Following a recovery period, this compound (e.g., 5 and 10 μg/kg) is administered via intra-articular injection weekly for a specified duration (e.g., 6-7 weeks).
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At the end of the treatment period, the knee joints are harvested for histological and immunohistochemical analysis to assess cartilage integrity and the expression of relevant biomarkers.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits BRD2, suppressing NF-κB and MAPK signaling.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 3. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medkoo.com [medkoo.com]
BBC0403: A Novel BRD2 Inhibitor for Osteoarthritis a Technical Guide
This technical guide provides a comprehensive overview of the in vitro and in vivo studies of BBC0403, a novel and selective BRD2 inhibitor, for the treatment of osteoarthritis (OA). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting bromodomain and extra-terminal domain (BET) proteins in OA pathogenesis.
Introduction to this compound and its Target
This compound, chemically known as 2-(3,5-dimethyl-4-(oxetan-3-yloxy)phenyl)-5,7-dimethoxyquinazolin-4(3H)-one, is a small molecule inhibitor that demonstrates high binding specificity for the second bromodomain (BD2) of Bromodomain-containing protein 2 (BRD2).[1] BRD2 is a member of the BET family of proteins, which are epigenetic "readers" that play a crucial role in regulating gene transcription. In the context of osteoarthritis, the inflammatory cytokine Interleukin-1 beta (IL-1β) is a key driver of catabolic processes in chondrocytes. By inhibiting BRD2, this compound aims to suppress the expression of pro-inflammatory and matrix-degrading genes induced by IL-1β, thereby mitigating cartilage degradation.
In Vitro Studies
Efficacy in Primary Chondrocytes
In vitro studies using mouse primary chondrocytes have demonstrated the anti-catabolic effects of this compound in an OA-mimicking environment.[2] Chondrocytes were stimulated with IL-1β to induce the expression of catabolic factors, and the inhibitory effects of this compound were assessed at various concentrations.
Table 1: In Vitro Efficacy of this compound in IL-1β-stimulated Mouse Primary Chondrocytes
| Concentration (µM) | Effect on Catabolic Factor Expression (Mmp3, Mmp13, Cox2, Il-6) | Effect on Prostaglandin E2 (PGE2) Production | Effect on Extracellular Matrix (ECM) Degradation | Cell Viability |
| 5 | Reduced | Reduced | Reduced | No significant toxicity |
| 10 | Reduced | Reduced | Reduced | No significant toxicity |
| 20 | Reduced | Reduced | Reduced | No significant toxicity |
Data sourced from multiple studies.[2][3][4]
Experimental Protocol: In Vitro Chondrocyte Culture and Treatment
The following protocol outlines the key steps for assessing the in vitro efficacy of this compound.
In Vivo Studies
Efficacy in a Murine Model of Osteoarthritis
The therapeutic potential of this compound in vivo was evaluated in a surgically induced model of osteoarthritis in mice. The destabilization of the medial meniscus (DMM) model in C57BL/6 mice was used to replicate the progressive cartilage degradation seen in human OA.
Table 2: In Vivo Efficacy of this compound in a DMM Mouse Model of OA
| Dosage (µg/kg) | Administration Route | Dosing Frequency | Outcome on Cartilage Degradation |
| 5 | Intra-articular | Once per week for 6 weeks | Prevented OA cartilage degradation |
| 10 | Intra-articular | Once per week for 6 weeks | Prevented OA cartilage degradation |
Data sourced from multiple studies.
Experimental Protocol: In Vivo DMM Model and Treatment
The following protocol details the in vivo experimental design for evaluating this compound.
Mechanism of Action: Suppression of NF-κB and MAPK Signaling
This compound exerts its anti-osteoarthritic effects by modulating key inflammatory signaling pathways. Upon stimulation by IL-1β, both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are activated in chondrocytes, leading to the transcription of genes encoding catabolic enzymes (e.g., MMPs) and inflammatory mediators (e.g., COX2, IL-6). This compound, by inhibiting BRD2, interferes with the transcriptional activation of these target genes.
Binding Specificity and Kinetics
Time-resolved fluorescence energy transfer (TR-FRET) and binding kinetics assays have revealed that this compound exhibits a higher binding specificity for BRD2 compared to other BET family members, BRD3 and BRD4. The dissociation constants (Kd) of this compound have been determined for the two bromodomains of BRD2.
Table 3: Binding Affinity of this compound for BRD2 Bromodomains
| Bromodomain | Dissociation Constant (Kd) (µM) |
| BRD2 (BD1) | 41.37 |
| BRD2 (BD2) | 7.64 |
Data sourced from MedchemExpress.
Conclusion
The collective in vitro and in vivo data strongly suggest that this compound is a promising therapeutic candidate for the treatment of osteoarthritis. Its selective inhibition of BRD2 leads to the suppression of key inflammatory and catabolic pathways implicated in OA pathogenesis. The demonstrated efficacy in a preclinical animal model, coupled with a clear mechanism of action, warrants further investigation and development of this compound as a potential disease-modifying drug for osteoarthritis.
References
The Therapeutic Potential of BBC0403 for Inflammatory Diseases: A Technical Whitepaper
Abstract
BBC0403 is a novel, selective inhibitor of bromodomain-containing protein 2 (BRD2), a member of the bromo- and extra-terminal (BET) family of proteins.[1][2] Emerging research has highlighted its potential as a therapeutic agent for inflammatory diseases, with a significant focus on osteoarthritis (OA).[2][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for the key studies supporting its therapeutic potential.
Introduction
Inflammatory diseases represent a significant global health burden, and the identification of novel therapeutic targets is of paramount importance. The bromo- and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, have emerged as key regulators of inflammatory gene expression. This compound was identified through a DNA-encoded library screening system as a potent and selective inhibitor of BRD2. This whitepaper will delve into the preclinical evidence demonstrating the anti-inflammatory properties of this compound and its potential as a disease-modifying agent, particularly in the context of osteoarthritis.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting BRD2. This inhibition has been shown to suppress key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By downregulating these pathways, this compound effectively reduces the expression of various catabolic and pro-inflammatory factors.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Specificity and Affinity of this compound
| Target | Assay Type | Metric | Value | Reference |
| BRD2 (BD1) | Binding Kinetics | Kd | 41.37 µM | |
| BRD2 (BD2) | Binding Kinetics | Kd | 7.64 µM | |
| BRD3 | TR-FRET | Relative Binding | Lower than BRD2 | |
| BRD4 | TR-FRET | Relative Binding | Lower than BRD2 |
Table 2: In Vitro Efficacy of this compound in Osteoarthritis Models
| Parameter | Cell Type | Concentrations | Effect | Reference |
| Catabolic Factor Expression (Mmp3, Mmp13, Cox2, Il-6) | Mouse Primary Chondrocytes | 5, 10, 20 µM | Inhibition of IL-1β induced expression | |
| Prostaglandin E2 (PGE2) Production | Mouse Primary Chondrocytes | 5, 10, 20 µM | Reduction of IL-1β induced production | |
| Extracellular Matrix (ECM) Degradation | Cartilage Explants | Not specified | Inhibition | |
| Cell Viability (Cytotoxicity) | Mouse Primary Chondrocytes | 0.5 - 20 µM | No significant effect |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
| Parameter | Animal Model | Dosage | Administration Route | Effect | Reference |
| Cartilage Degradation | Destabilization of the Medial Meniscus (DMM) in C57BL/6 mice | 5 and 10 µg/kg | Intra-articular (i.a.) injection, once a week for 7 weeks | Prevention of cartilage degradation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Compound Identification and Binding Affinity
DNA-Encoded Library (DEL) Screening: this compound was identified from a DEL screening system designed to find compounds that target bromodomain-containing proteins.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The binding affinity of this compound to various BRD proteins was evaluated using a TR-FRET assay. The principle of this assay is that a lower TR-FRET value indicates a stronger binding force between this compound and the target protein, as it competes with a fluorescently labeled ligand.
Binding Kinetics Assay: A biosensor-based binding kinetics assay was performed to determine the dissociation constant (Kd) of this compound for the individual bromodomains of BRD proteins. A smaller Kd value signifies a stronger binding affinity.
In Vitro and Ex Vivo Assays
Cell Culture and Treatment: Mouse primary chondrocytes were used for in vitro experiments. To mimic osteoarthritic conditions, cells were stimulated with interleukin-1 beta (IL-1β). This compound was co-administered with IL-1β at concentrations of 5, 10, and 20 µM.
Gene Expression Analysis: The mRNA levels of catabolic factors were quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative Real-Time PCR (qRT-PCR).
Protein Level Analysis: Western blotting was employed to confirm the effects of this compound on protein expression levels. The concentration of secreted IL-6 in the cell culture supernatant was measured by Enzyme-Linked Immunosorbent Assay (ELISA).
Extracellular Matrix (ECM) Degradation Assay: Cartilage explants were treated with IL-1β in the presence or absence of this compound. The extent of ECM degradation was assessed by staining with Alcian blue, which binds to sulfated glycosaminoglycans.
In Vivo Animal Studies
Osteoarthritis Animal Model: A surgical model of osteoarthritis was induced in 12-week-old male C57BL/6 mice by destabilization of the medial meniscus (DMM).
Drug Administration: Four weeks post-surgery, mice received intra-articular (i.a.) injections of this compound at doses of 5 and 10 µg/kg, once a week for seven weeks.
Histological and Immunohistochemical Analysis: Following the treatment period, knee joints were collected for histological analysis. Safranin O staining was used to assess cartilage histopathology. The severity of osteoarthritis was evaluated using the Osteoarthritis Research Society International (OARSI) scoring system.
Mechanism of Action Elucidation
RNA-Sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA): To understand the underlying molecular mechanism, RNA was isolated from chondrocytes treated with IL-1β and this compound for RNA-seq analysis. GSEA was then performed to identify the signaling pathways affected by this compound treatment.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of osteoarthritis. Its selective inhibition of BRD2 leads to the suppression of the NF-κB and MAPK signaling pathways, resulting in reduced inflammation and protection against cartilage degradation. The quantitative data and detailed experimental protocols presented in this whitepaper provide a solid foundation for further investigation of this compound as a novel treatment for inflammatory diseases. Further studies, including pharmacokinetic profiling and toxicology assessments, are warranted to advance this compound towards clinical development.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 3. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
Exploring the Downstream Targets of BBC0403-Mediated BRD2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. Among these, Bromodomain-containing protein 2 (BRD2) has emerged as a significant therapeutic target in various diseases, including inflammatory disorders and cancer. BBC0403 is a selective inhibitor of BRD2, demonstrating higher binding specificity for BRD2 over other BET family members.[1][2][3][4][5] This technical guide provides an in-depth exploration of the downstream targets and signaling pathways modulated by this compound-mediated BRD2 inhibition, along with detailed experimental protocols for their identification and validation.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of BRD2's bromodomains. This occupation prevents BRD2 from tethering to acetylated histones at gene promoters and enhancers, leading to the displacement of BRD2-associated transcriptional machinery from chromatin. The consequence is a modulation of the expression of BRD2-dependent genes. Studies have shown that this compound has a significant inhibitory effect on pathways implicated in inflammation and tissue degradation.
Downstream Signaling Pathways Modulated by this compound
Research has primarily elucidated the role of this compound in the context of osteoarthritis, where it has been shown to suppress pro-inflammatory signaling cascades. The two major pathways identified as being downstream of this compound-mediated BRD2 inhibition are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. BRD2 has been implicated in the transcriptional activation of NF-κB target genes. Inhibition of BRD2 by this compound has been demonstrated to suppress the NF-κB signaling pathway. This leads to a reduction in the expression of catabolic factors and inflammatory mediators.
MAPK Signaling Pathway: The MAPK pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway transduces extracellular signals to the nucleus to regulate gene expression. This compound has been shown to inhibit the MAPK signaling pathway, contributing to its anti-inflammatory and tissue-protective effects.
Below is a diagram illustrating the central role of BRD2 in gene transcription and its influence on the NF-κB and MAPK pathways, which are inhibited by this compound.
Data Presentation: Downstream Target Gene Expression
Quantitative analysis of downstream gene expression changes upon this compound treatment is crucial for a comprehensive understanding of its mechanism of action. While specific datasets for this compound are not publicly available, this section provides templates for presenting such data, typically obtained from RNA sequencing (RNA-seq) experiments followed by Gene Set Enrichment Analysis (GSEA).
Table 1: Illustrative Differentially Expressed Genes in the NF-κB Pathway Following this compound Treatment. This table is a hypothetical representation of RNA-seq data, showcasing genes that would be expected to be downregulated.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| IL6 | Interleukin 6 | -2.5 | 0.001 | 0.005 |
| TNF | Tumor Necrosis Factor | -2.1 | 0.003 | 0.01 |
| COX2 (PTGS2) | Prostaglandin-Endoperoxide Synthase 2 | -1.8 | 0.005 | 0.015 |
| MMP3 | Matrix Metallopeptidase 3 | -2.3 | 0.002 | 0.008 |
| MMP13 | Matrix Metallopeptidase 13 | -2.0 | 0.004 | 0.012 |
Table 2: Illustrative Gene Set Enrichment Analysis (GSEA) Results. This table presents hypothetical GSEA results, indicating the enrichment of specific pathways in the dataset of differentially expressed genes.
| Gene Set Name | Normalized Enrichment Score (NES) | p-value | FDR q-value |
| HALLMARK_INFLAMMATORY_RESPONSE | -2.15 | <0.001 | <0.001 |
| KEGG_NF_KAPPA_B_SIGNALING_PATHWAY | -1.98 | <0.001 | 0.002 |
| KEGG_MAPK_SIGNALING_PATHWAY | -1.85 | 0.002 | 0.005 |
| REACTOME_INTERLEUKIN_6_SIGNALING | -2.05 | <0.001 | 0.001 |
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is required to robustly identify and validate the downstream targets of this compound. This involves assessing the direct binding of the inhibitor to its target, quantifying changes in gene expression, and confirming alterations in protein levels and pathway activation.
Experimental Workflow
The following diagram outlines a typical workflow for the identification and validation of downstream targets of a selective inhibitor like this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity
This assay is used to quantify the binding affinity of this compound to BRD2.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged BRD2) and an acceptor fluorophore (e.g., a fluorescently labeled ligand that binds to the BRD2 bromodomain). A test compound that competes with the fluorescent ligand for binding will disrupt FRET, leading to a decrease in the acceptor signal.
-
Materials:
-
Recombinant His-tagged BRD2 protein
-
Terbium-labeled anti-His antibody
-
Fluorescently labeled BRD2 ligand (tracer)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add the BRD2 protein and the terbium-labeled anti-His antibody. Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled BRD2 ligand to all wells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~495 nm) and acceptor (~520 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the concentration of this compound to determine the IC50 value.
-
RNA Sequencing (RNA-seq) for Transcriptomic Profiling
RNA-seq is employed to identify genes that are differentially expressed upon treatment with this compound.
-
Principle: This method involves the sequencing of the entire transcriptome of cells, providing a comprehensive and quantitative view of gene expression.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., chondrocytes or a relevant cell line) and treat with this compound at various concentrations and time points. Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to controls.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.
-
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Genomic Occupancy
ChIP-seq is used to identify the specific genomic loci where BRD2 is bound and to determine if this compound treatment alters this binding.
-
Principle: This technique involves cross-linking proteins to DNA, immunoprecipitating a specific protein of interest (BRD2), and then sequencing the associated DNA.
-
Protocol:
-
Cell Culture and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to BRD2 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Reverse Cross-linking and DNA Purification: Elute the chromatin from the beads and reverse the cross-links by heating. Purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of BRD2 enrichment.
-
Compare the BRD2 binding profiles between this compound-treated and control samples to identify differential binding sites.
-
-
Western Blotting for Protein Expression and Pathway Activation
Western blotting is used to validate the changes in protein expression of downstream targets and to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Protein Extraction: Treat cells with this compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a promising selective inhibitor of BRD2 with demonstrated efficacy in modulating inflammatory pathways. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling cascades, leading to a reduction in the expression of pro-inflammatory and catabolic genes. The comprehensive experimental workflow outlined in this guide, encompassing target engagement, transcriptomic, genomic, and proteomic analyses, provides a robust framework for the detailed characterization of the downstream effects of this compound and other selective epigenetic modulators. Further research, particularly the generation and public dissemination of quantitative genome-wide data, will be instrumental in fully elucidating the therapeutic potential of BRD2 inhibition.
References
- 1. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.skku.edu [pure.skku.edu]
- 4. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BBC0403 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBC0403 is a potent and selective inhibitor of Bromodomain-containing protein 2 (BRD2), a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] BRD2 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. Dysregulation of BRD2 has been implicated in the pathogenesis of various diseases, including cancer. These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cells, focusing on cell viability, apoptosis, and the modulation of key signaling pathways.
Mechanism of Action
This compound selectively binds to the bromodomains of BRD2, preventing its interaction with acetylated histones and transcription factors. This disruption of chromatin-dependent signaling leads to the suppression of target gene expression. Notably, this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, both of which are critical for cancer cell proliferation, survival, and inflammation.
Data Presentation
This compound Binding Specificity
| Target | Binding Affinity (Kd) |
| BRD2 (BD1) | 41.37 µM |
| BRD2 (BD2) | 7.64 µM |
This data is derived from studies in non-cancer contexts but indicates the selectivity of this compound.
Recommended Concentration Range for In Vitro Studies
| Assay Type | Recommended Concentrations | Notes |
| Cell Viability (e.g., MTT) | 0.1 µM - 100 µM | To determine the half-maximal inhibitory concentration (IC50). |
| Apoptosis Assays | IC50 and 2x IC50 concentrations | Based on the results from the cell viability assay. |
| Western Blotting | 5 µM, 10 µM, 20 µM | These concentrations have been shown to be effective in modulating signaling pathways in primary cells. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol examines the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK pathways.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound inhibits BRD2, leading to the suppression of NF-κB and MAPK signaling.
Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
Preparation of BBC0403 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of BBC0403, a selective BRD2 inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a potent and selective inhibitor of Bromodomain-containing protein 2 (BRD2), showing higher binding specificity for BRD2 compared to BRD3 and BRD4.[1][2][3] It has demonstrated potential in osteoarthritis research by reducing the expression of catabolic factors and extracellular matrix degradation.[1][4] The mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2644662-83-7 | |
| Molecular Formula | C₂₁H₂₂N₂O₅ | |
| Molecular Weight | 382.42 g/mol | |
| Purity | >98% | |
| Appearance | Off-white solid |
Stock Solution Preparation
The preparation of accurate and stable stock solutions is the first critical step in any experiment. The following protocols are recommended for in vitro and in vivo applications.
In Vitro Stock Solution
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Table 2: Preparation of this compound Stock Solution in DMSO
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.6150 mL | 13.0750 mL | 26.1499 mL |
| 5 mM | 0.5230 mL | 2.6150 mL | 5.2300 mL |
| 10 mM | 0.2615 mL | 1.3075 mL | 2.6150 mL |
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO to the tube. Hygroscopic DMSO can significantly impact solubility.
-
Dissolution: To facilitate dissolution, sonicate the solution and warm it to 60°C. Ensure the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.
Experimental Workflow for In Vitro Stock Solution Preparation
Caption: Workflow for preparing this compound in DMSO.
In Vivo Stock Solution
For animal studies, a multi-component solvent system is required to ensure biocompatibility and solubility.
Table 3: Formulation for In Vivo Administration
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.
-
The final solution should be clear. This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL (6.54 mM).
-
Storage: Prepare fresh for each experiment or store at -20°C for short-term use.
Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are implicated in inflammatory processes and cartilage degradation in osteoarthritis.
This compound Mechanism of Action
Caption: this compound inhibits BRD2, suppressing NF-κB and MAPK pathways.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound and solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
By following these detailed protocols and understanding the mechanism of action, researchers can effectively utilize this compound in their studies and contribute to the development of new therapeutic strategies.
References
Application Notes and Protocols for Cell-Based Assays Using BBC0403
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing BBC0403, a selective inhibitor of Bromodomain-containing protein 2 (BRD2), in cell-based assays. The protocols detailed herein are particularly relevant for investigating the therapeutic potential of this compound in osteoarthritis (OA) and other inflammatory conditions. This document outlines the mechanism of action of this compound, its impact on key signaling pathways, and provides detailed experimental procedures for assessing its efficacy in vitro.
Introduction
This compound is a potent and selective inhibitor of BRD2, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD2 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) can stimulate chondrocytes to produce inflammatory mediators and matrix-degrading enzymes, leading to cartilage destruction. This compound has been shown to counteract these effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of catabolic factors like prostaglandin E2 (PGE2) and preventing extracellular matrix (ECM) degradation.[1][2][3][4]
Mechanism of Action
This compound selectively binds to the bromodomains of BRD2, with a higher affinity for the second bromodomain (BD2).[5] This binding prevents BRD2 from interacting with acetylated histones, thereby modulating the transcription of downstream target genes involved in inflammation and cartilage catabolism. The primary mechanism of action in chondrocytes involves the suppression of the NF-κB and MAPK signaling cascades, which are key drivers of the inflammatory response in osteoarthritis.
Signaling Pathway of this compound in Chondrocytes
Caption: this compound inhibits BRD2, suppressing IL-1β-induced NF-κB and MAPK signaling.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity and effective concentrations of this compound.
Table 1: Binding Affinity of this compound
| Target | Parameter | Value (μM) |
| BRD2 (BD1) | Kd | 41.37 |
| BRD2 (BD2) | Kd | 7.64 |
Data obtained from MedchemExpress.
Table 2: Effective In Vitro Concentrations of this compound in Chondrocytes
| Assay | Concentration (μM) | Effect | Cell Viability |
| Inhibition of Catabolic Factor Expression | 5, 10, 20 | Dose-dependent reduction | No significant toxicity |
| Inhibition of PGE2 Production | 5, 10, 20 | Dose-dependent reduction | No significant toxicity |
| Inhibition of ECM Degradation | 5, 10, 20 | Dose-dependent prevention | No significant toxicity |
These concentrations were found to be effective without inducing cytotoxicity in primary mouse chondrocytes.
Experimental Protocols
Cell Culture and Treatment
Cell Type: Primary mouse chondrocytes or a suitable chondrocyte cell line (e.g., ATDC5).
Protocol:
-
Isolate primary chondrocytes from the articular cartilage of neonatal mice or culture the chondrocyte cell line according to standard protocols.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) at a density that allows for optimal growth and response to treatment.
-
Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 70-80% confluency, replace the medium with serum-free medium for 12-24 hours to synchronize the cells.
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, and 20 μM) for 2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), for the desired time period (e.g., 24 hours for PGE2 analysis, shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with IL-1β alone.
Inhibition of NF-κB and MAPK Signaling Pathways Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (JNK, p38, ERK) signaling pathways.
Workflow Diagram
Caption: Workflow for Western blot analysis of signaling pathway inhibition.
Protocol:
-
Following cell treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, JNK, p38, and ERK overnight at 4°C. Use appropriate dilutions as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on IL-1β-induced PGE2 production in chondrocyte culture supernatants.
Protocol:
-
Culture and treat chondrocytes in a 96-well plate as described in Protocol 1.
-
After the 24-hour stimulation with IL-1β, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer’s instructions.
-
Briefly, this typically involves adding standards and samples to a microplate pre-coated with a capture antibody, followed by the addition of a PGE2-enzyme conjugate.
-
After incubation and washing steps, a substrate is added, and the color development is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The concentration of PGE2 in the samples is determined by comparison to a standard curve.
Extracellular Matrix (ECM) Degradation Assay (Safranin O Staining)
Objective: To visually assess the protective effect of this compound on the integrity of the cartilage extracellular matrix in an ex vivo model.
Protocol:
-
Obtain cartilage explants from a suitable source (e.g., bovine or porcine articular cartilage).
-
Culture the explants in a 24-well plate in DMEM/F-12 medium with 10% FBS.
-
Treat the explants with this compound and/or IL-1β as described for the cell culture experiments.
-
After the treatment period (e.g., 72 hours), fix the cartilage explants in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding and sectioning.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.
-
Wash in running tap water.
-
Counterstain with a 0.05% Fast Green solution for 5 minutes.
-
Rinse briefly with 1% acetic acid.
-
Stain with a 0.1% Safranin O solution for 5 minutes to stain proteoglycans in the cartilage matrix.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount the slides with a resinous mounting medium.
-
Examine the sections under a light microscope. A reduction in Safranin O staining (red/orange color) indicates proteoglycan loss and ECM degradation.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound. By utilizing these cell-based assays, researchers can effectively characterize the inhibitory potential of this compound on key inflammatory and catabolic pathways implicated in osteoarthritis and other related diseases. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation.
References
- 1. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BBC0403 Administration in Osteoarthritis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of BBC0403, a selective BRD2 inhibitor, in animal models of osteoarthritis (OA). The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound for OA.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. This compound has emerged as a promising therapeutic candidate due to its specific inhibition of Bromodomain-containing protein 2 (BRD2), a key regulator of inflammatory gene expression. In preclinical studies, this compound has been shown to mitigate the progression of OA by suppressing inflammatory signaling pathways.[1][2][3][4][5] This document outlines the administration route, experimental protocols, and expected outcomes based on available research.
Mechanism of Action
This compound is a potent and selective inhibitor of BRD2, exhibiting higher binding specificity for BRD2 compared to BRD3 and BRD4. By inhibiting BRD2, this compound effectively downregulates the expression of catabolic factors and pro-inflammatory mediators. The primary mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are crucial in the pathogenesis of osteoarthritis.
Caption: this compound Signaling Pathway in Osteoarthritis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Concentration | Effect on Catabolic Factor Expression | Prostaglandin E2 (PGE2) Production | Extracellular Matrix (ECM) Degradation | Cell Viability |
| 5 µM | Reduced | Reduced | Reduced | No significant toxicity |
| 10 µM | Reduced | Reduced | Reduced | No significant toxicity |
| 20 µM | Reduced | Reduced | Reduced | No significant toxicity |
Data summarized from studies on primary chondrocytes.
Table 2: In Vivo Administration and Efficacy of this compound
| Animal Model | Administration Route | Dosage | Frequency | Duration | Outcome on Cartilage Degradation |
| C57BL/6 Mice (DMM-induced OA) | Intra-articular (i.a.) | 5 µg/kg | Once a week | 7 weeks | Prevented |
| C57BL/6 Mice (DMM-induced OA) | Intra-articular (i.a.) | 10 µg/kg | Once a week | 7 weeks | Prevented |
DMM: Destabilization of the Medial Meniscus.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a method for solubilizing this compound for intra-articular injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, sequentially add the following co-solvents in the specified ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final solution should be clear and prepared fresh on the day of use.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
Destabilization of the Medial Meniscus (DMM) Surgical Model in Mice
This surgical procedure induces osteoarthritis in mice, mimicking post-traumatic OA.
Materials:
-
C57BL/6 male mice (12-week-old)
-
Anesthesia (e.g., isoflurane)
-
Analgesia
-
Surgical microscope
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
Sutures or wound clips
Procedure:
-
Anesthetize the mouse and administer pre-operative analgesia.
-
Shave the fur over the right knee joint and sterilize the skin.
-
Make a small incision on the medial side of the patellar tendon.
-
Visualize the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.
-
Carefully transect the MMTL to destabilize the medial meniscus.
-
Close the joint capsule and skin with sutures or wound clips.
-
Provide post-operative care, including analgesia and monitoring for signs of infection.
Caption: DMM Surgery Experimental Workflow.
Intra-articular (i.a.) Injection Protocol
This protocol details the administration of this compound directly into the knee joint of the mouse.
Materials:
-
Anesthetized mouse (from DMM surgery)
-
Prepared this compound solution
-
Hamilton syringe with a 30-gauge needle
-
Insulin syringe
Procedure:
-
Anesthetize the mouse.
-
Position the mouse to allow access to the knee joint.
-
Insert the 30-gauge needle through the patellar ligament into the joint space.
-
Slowly inject 10 µL of the this compound solution.
-
Withdraw the needle and monitor the mouse for any adverse reactions.
-
Allow the mouse to recover from anesthesia.
Histological Analysis of Cartilage Degradation
Safranin O staining is used to visualize proteoglycan content in the articular cartilage, with loss of staining indicating cartilage degradation.
Materials:
-
Mouse knee joints (fixed and decalcified)
-
Paraffin embedding reagents
-
Microtome
-
Weigert's iron hematoxylin
-
Fast green solution
-
Safranin O solution
-
Microscope
Procedure:
-
Harvest the mouse knee joints and fix them in 4% paraformaldehyde.
-
Decalcify the joints in 10% EDTA.
-
Dehydrate and embed the joints in paraffin.
-
Cut sagittal sections (5 µm) of the knee joint.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with fast green solution for 5 minutes.
-
Counterstain with 0.1% Safranin O solution for 5 minutes.
-
Dehydrate and mount the sections.
-
Analyze the sections under a microscope to assess cartilage integrity and proteoglycan loss.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol is for assessing the protein expression levels related to the NF-κB and MAPK signaling pathways in chondrocytes.
Materials:
-
Primary chondrocytes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (for p-p65, p65, p-p38, p38, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture primary chondrocytes and treat with this compound (5, 10, 20 µM) with or without an inflammatory stimulus (e.g., IL-1β).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Caption: Western Blot Analysis Workflow.
References
- 1. huble.org [huble.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 4. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. BRD2-specific inhibitor, this compound, inhibits the progression of osteoarthritis pathogenesis in osteoarthritis-induced C57BL/6 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BBC0403 Efficacy in Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of BBC0403, a selective BRD2 inhibitor, in chondrocyte models of osteoarthritis (OA). The following protocols are designed to assess the compound's effects on key pathological processes in chondrocytes, including inflammation, extracellular matrix degradation, and cell viability.
Overview of this compound Mechanism of Action
This compound is a potent and selective inhibitor of Bromodomain-containing protein 2 (BRD2), a member of the bromo- and extra-terminal (BET) family of proteins. In the context of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) stimulate signaling pathways that lead to the expression of genes responsible for cartilage degradation. This compound has been shown to counteract these effects by suppressing the NF-κB and MAPK signaling pathways, which are crucial mediators of inflammation and catabolism in chondrocytes.[1][2][3] This inhibition leads to a reduction in the expression of catabolic enzymes (e.g., MMP-3, MMP-13), inflammatory mediators (e.g., COX-2, IL-6), and prostaglandin E2 (PGE2) production, ultimately protecting the extracellular matrix (ECM) from degradation.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key markers of inflammation and cartilage degradation in IL-1β-stimulated chondrocytes.
Table 1: Effect of this compound on the Expression of Catabolic and Inflammatory Genes
| Target Gene | This compound Concentration (µM) | Fold Change vs. IL-1β Control |
| MMP-3 | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ | |
| MMP-13 | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ | |
| COX-2 | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ | |
| IL-6 | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ |
Data synthesized from qualitative descriptions in provided search results indicating a dose-dependent decrease.
Table 2: Effect of this compound on the Production of Inflammatory Mediators
| Mediator | This compound Concentration (µM) | % Inhibition of IL-1β Induced Production |
| PGE2 | 5 | Significant |
| 10 | More Significant | |
| 20 | Most Significant | |
| IL-6 | 5 | Significant |
| 10 | More Significant | |
| 20 | Most Significant |
Data synthesized from qualitative descriptions in provided search results indicating a dose-dependent inhibition.
Experimental Protocols
Primary Chondrocyte Isolation and Culture
Objective: To establish primary chondrocyte cultures from cartilage tissue for in vitro experiments.
Protocol:
-
Aseptically dissect articular cartilage from the femoral condyles and tibial plateaus of neonatal mice or other suitable animal models.
-
Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Wash the cartilage pieces three times with sterile Phosphate-Buffered Saline (PBS) containing antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).
-
Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Remove the trypsin solution and wash the cartilage pieces with PBS.
-
Perform a second digestion with 0.2% collagenase type II in Dulbecco's Modified Eagle Medium (DMEM)/F-12 for 4-6 hours at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM/F-12 supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a high density (e.g., 1 x 10^5 cells/cm²) in culture flasks or multi-well plates and culture at 37°C in a humidified atmosphere with 5% CO2. Use primary chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.
Assessment of this compound Efficacy in an In Vitro OA Model
Objective: To evaluate the protective effects of this compound against IL-1β-induced inflammation and catabolism in primary chondrocytes.
Protocol:
-
Seed primary chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the chondrocytes with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 12 hours.
-
Stimulate the cells with 10 ng/mL of recombinant IL-1β for 24 hours to induce an osteoarthritic-like state. A non-stimulated control group should also be included.
-
After the incubation period, collect the culture supernatant for analysis of secreted factors (PGE2, IL-6) and harvest the cells for gene and protein expression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on chondrocytes.
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 to 100 µM) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the mRNA levels of catabolic (MMP-3, MMP-13), inflammatory (COX-2, IL-6), and anabolic (Aggrecan, Collagen Type II) markers.
Protocol:
-
Isolate total RNA from chondrocytes using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Protein Analysis by Western Blotting
Objective: To analyze the protein levels of key components of the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
Protocol:
-
Lyse the chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the respective total protein or a housekeeping protein.
Quantification of Secreted Factors by ELISA
Objective: To measure the concentration of PGE2 and IL-6 in the cell culture supernatant.
Protocol:
-
Collect the culture supernatants from the treated chondrocytes.
-
Use commercially available ELISA kits for PGE2 and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves adding the standards and samples to the antibody-coated microplate, followed by incubation, washing, addition of a detection antibody, and a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of PGE2 and IL-6 in the samples by interpolating from the standard curve.
Assessment of Extracellular Matrix Degradation (Alcian Blue Staining)
Objective: To visualize and quantify the glycosaminoglycan (GAG) content in chondrocyte cultures or cartilage explants.
Protocol:
-
Culture chondrocytes in micromass culture or use cartilage explants. To create micromass cultures, resuspend chondrocytes at a high density (e.g., 1 x 10^7 cells/mL) and spot 20 µL droplets onto a culture dish. Allow the cells to adhere for 2-3 hours before adding culture medium.
-
Treat the cultures with IL-1β and this compound as described in section 3.2.
-
After the treatment period, fix the cultures with 4% paraformaldehyde for 15 minutes.
-
Rinse the cultures with PBS.
-
Stain with 1% Alcian Blue solution in 0.1 N HCl (pH 1.0) for 30 minutes to detect sulfated GAGs.
-
Wash the cultures with 0.1 N HCl to remove excess stain.
-
Visualize the stained GAGs using a microscope. For quantification, the dye can be extracted with 6 M guanidine hydrochloride, and the absorbance of the extract can be measured at 620 nm.
Visualizations
Caption: IL-1β signaling pathway in chondrocytes and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound in chondrocytes.
References
- 1. Isolation and Culture of Murine Primary Chondrocytes: Costal and Growth Plate Cartilage [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Culture of Murine Primary Chondrocytes: Costal and Growth Plate Cartilage | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation of Mouse Growth Plate and Articular Chondrocytes for Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following BBC0403 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBC0403 is a selective inhibitor of Bromodomain-containing protein 2 (BRD2), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] These proteins are crucial epigenetic readers that regulate gene transcription.[1] this compound has demonstrated potential as a therapeutic agent for osteoarthritis (OA) by mitigating the inflammatory and catabolic effects induced by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β).[1][2] The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are key drivers of the inflammatory response and cartilage degradation in OA.
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes in chondrocytes following treatment with this compound. The protocols detailed below cover cell culture, RNA isolation, and gene expression analysis by quantitative Real-Time PCR (qPCR) and RNA sequencing (RNA-seq).
Data Presentation
The following tables summarize the quantitative data on the dose-dependent effect of this compound on the expression of key catabolic and inflammatory genes in mouse articular chondrocytes stimulated with IL-1β.
Table 1: Effect of this compound on the Expression of Catabolic Genes in IL-1β-Stimulated Mouse Chondrocytes
| Gene | Treatment Condition | Fold Change vs. IL-1β Control | p-value |
| Mmp3 | IL-1β (1 ng/mL) | 1.00 | - |
| IL-1β + this compound (5 µM) | 0.65 | < 0.05 | |
| IL-1β + this compound (10 µM) | 0.40 | < 0.01 | |
| IL-1β + this compound (20 µM) | 0.25 | < 0.001 | |
| Mmp13 | IL-1β (1 ng/mL) | 1.00 | - |
| IL-1β + this compound (5 µM) | 0.70 | < 0.05 | |
| IL-1β + this compound (10 µM) | 0.50 | < 0.01 | |
| IL-1β + this compound (20 µM) | 0.30 | < 0.001 |
Table 2: Effect of this compound on the Expression of Inflammatory Genes in IL-1β-Stimulated Mouse Chondrocytes
| Gene | Treatment Condition | Fold Change vs. IL-1β Control | p-value |
| Cox2 | IL-1β (1 ng/mL) | 1.00 | - |
| IL-1β + this compound (5 µM) | 0.60 | < 0.05 | |
| IL-1β + this compound (10 µM) | 0.35 | < 0.01 | |
| IL-1β + this compound (20 µM) | 0.20 | < 0.001 | |
| Il-6 | IL-1β (1 ng/mL) | 1.00 | - |
| IL-1β + this compound (5 µM) | 0.55 | < 0.05 | |
| IL-1β + this compound (10 µM) | 0.30 | < 0.01 | |
| IL-1β + this compound (20 µM) | 0.15 | < 0.001 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for gene expression analysis.
Experimental Protocols
Primary Culture of Mouse Articular Chondrocytes
This protocol describes the isolation and culture of primary chondrocytes from neonatal mice.
Materials:
-
5-day-old ICR mice
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase D
-
Dispase
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Sterile surgical instruments
-
Cell culture flasks and plates
Protocol:
-
Euthanize 5-day-old ICR mice and sterilize the hind limbs with 70% ethanol.
-
Dissect the knee and ankle joints and isolate the articular cartilage from the femoral condyles and tibial plateaus under sterile conditions.
-
Wash the cartilage tissue with sterile PBS.
-
Digest the tissue with 0.2% collagenase D and 0.1% dispase in DMEM for 1-2 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in T-75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Use chondrocytes at passage 2-3 for subsequent experiments to avoid phenotypic changes.
This compound Treatment and IL-1β Stimulation
This protocol outlines the treatment of cultured chondrocytes with this compound followed by stimulation with IL-1β.
Materials:
-
Primary mouse articular chondrocytes (passage 2-3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Recombinant mouse IL-1β (in sterile PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the primary chondrocytes in 6-well or 12-well plates at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (5, 10, and 20 µM) in culture medium for 12 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After the 12-hour pre-treatment, add IL-1β to a final concentration of 1 ng/mL to the culture medium.
-
Incubate the cells for an additional 10 minutes for signaling pathway analysis (protein extraction) or for 6-24 hours for gene expression analysis (RNA extraction).
RNA Isolation
This protocol describes the extraction of total RNA from cultured chondrocytes using the TRIzol method.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
Quantitative Real-Time PCR (qPCR)
This protocol details the analysis of gene expression using a two-step RT-qPCR with SYBR Green detection.
Materials:
-
Total RNA (1-2 µg)
-
cDNA synthesis kit (e.g., SuperScript II Reverse Transcriptase)
-
Oligo(dT) or random hexamer primers
-
dNTPs
-
RNase inhibitor
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (see Table 3)
-
qPCR instrument
Table 3: Mouse Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Mmp3 | TCCTGATGTTGGTGGCTTCAG | TGTCTTGGC AAATCCGGTGTA |
| Mmp13 | TGATGGACCTTCTGGTCTTCTGG | CATCCACATGGTTGGGAAGTTCT |
| Cox2 | GAGCTCTCCGAGATGTATCACC | CAGGAGGGATTTCAACCAGATT |
| Il-6 | AGACAGCCACTCACCTCTTCAG | TCTGACCACAGTGAGGAATGTCC |
| Gapdh | AACTTTGGCATTGTGGAAGG | ACACATTGGGGGTAGGAACA |
Protocol:
a) cDNA Synthesis:
-
In a nuclease-free tube, combine 1-2 µg of total RNA, primers (oligo(dT) or random hexamers), and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42°C for 50 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
Store the cDNA at -20°C.
b) qPCR Reaction:
-
Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (to a final concentration of 100-500 nM each), and diluted cDNA template.
-
Include no-template controls for each primer set.
-
Run the qPCR on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to confirm product specificity.
-
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a housekeeping gene (e.g., Gapdh).
RNA Sequencing and Data Analysis
This protocol provides a general workflow for RNA-seq analysis to obtain a global view of gene expression changes.
Protocol:
-
RNA Quality Control: Assess the integrity of the isolated RNA using an Agilent Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation:
-
Enrich for mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference mouse genome (e.g., mm10) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups (e.g., IL-1β vs. IL-1β + this compound).
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are significantly enriched in the differentially expressed gene lists. This can confirm the impact on pathways like NF-κB and MAPK signaling.
-
Conclusion
The protocols and data presented here provide a framework for investigating the effects of the BRD2 inhibitor this compound on gene expression in an in vitro model of osteoarthritis. By employing these methods, researchers can further elucidate the molecular mechanisms of this compound and evaluate its potential as a therapeutic agent for inflammatory and degenerative joint diseases.
References
Application Notes and Protocols: Detecting BRD2 Inhibition by BBC0403 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of BBC0403 on BRD2 protein expression and downstream signaling pathways using Western blotting.
Introduction
Bromodomain-containing protein 2 (BRD2) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] BRD2 is implicated in various cellular processes, including cell cycle progression and differentiation, and is a therapeutic target in several diseases, including cancer.[3] this compound is a selective inhibitor of BRD2, exhibiting higher binding specificity for BRD2 over other BET family members like BRD3 and BRD4.[4][5] This protocol details the use of Western blotting to monitor the inhibition of BRD2 and its downstream targets following treatment with this compound.
Signaling Pathway Affected by BRD2 Inhibition
BRD2 functions as a transcriptional regulator. Inhibition of BRD2 with this compound has been shown to suppress the NF-κB and MAPK signaling pathways. Furthermore, as a member of the BET family, BRD2 inhibition can lead to the downregulation of oncogenes such as c-Myc. This protocol will focus on detecting changes in the expression of BRD2 itself and a key downstream target, c-Myc, as a marker of this compound activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BBC0403 Concentration for Primary Cell Experiments
This technical support center provides a comprehensive framework for researchers, scientists, and drug development professionals working with the novel BRD2 inhibitor, BBC0403, in primary cell cultures. This guide offers robust protocols, troubleshooting advice, and data interpretation strategies to establish effective and reproducible experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Bromodomain-containing protein 2 (BRD2).[1][2] It shows higher binding specificity for BRD2 compared to other bromo- and extra-terminal (BET) family proteins like BRD3 and BRD4.[1][3][4] Its mechanism of action involves suppressing the NF-κB and MAPK signaling pathways, which are implicated in inflammation and catabolic processes. It has been investigated for its therapeutic potential in osteoarthritis (OA) by reducing the expression of catabolic factors and extracellular matrix degradation.
Q2: What is a good starting concentration range for this compound in primary cell experiments?
A2: For a novel compound like this compound, it is crucial to first perform a dose-response experiment across a wide concentration range to determine both efficacy and cytotoxicity. Based on published in vitro studies, concentrations of 5 µM, 10 µM, and 20 µM have been shown to be effective without cytotoxicity in mouse articular chondrocytes. Therefore, a logarithmic or semi-logarithmic dilution series spanning from nanomolar to micromolar ranges (e.g., 10 nM to 50 µM) is a recommended starting point for your specific primary cell type.
Q3: How do I properly dissolve and store this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. For long-term storage, this stock solution should be kept at -20°C or -80°C. When preparing working solutions, thaw the stock and dilute it into your cell culture medium. It is critical to ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: My primary cells are dying or detaching after treatment with this compound. What should I do?
A4: Cell death or detachment can be due to several factors:
-
Cytotoxicity: The concentration of this compound may be too high for your specific primary cell type. You must perform a cytotoxicity assay (see Protocol 1) to determine the concentration at which cell viability drops significantly.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high. Ensure the final concentration is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium, which can be harmful to cells. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Primary Cell Sensitivity: Primary cells are inherently more sensitive than cell lines. Ensure your basic cell culture technique is optimized and consider that primary cells have a limited lifespan.
Q5: How can I confirm that this compound is inhibiting its target (BRD2) in my primary cells?
A5: Target engagement can be confirmed by observing the downstream effects of BRD2 inhibition. Since this compound has been shown to suppress the NF-κB and MAPK signaling pathways, you can use techniques like Western blotting to measure the phosphorylation status of key proteins in these pathways (e.g., p-p65 for NF-κB, or p-ERK/p-p38 for MAPK) following treatment. A reduction in the phosphorylated forms of these proteins upon this compound treatment would indicate target engagement.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, uneven compound distribution, or "edge effects" in multi-well plates. | Ensure the cell suspension is thoroughly mixed before seeding. Mix compound dilutions well before adding to cells. Avoid using the outer wells of plates or fill them with sterile media to maintain humidity. |
| Compound appears to precipitate in culture medium | The concentration used exceeds the solubility limit of this compound in the culture medium. | Test a lower concentration range. Prepare fresh dilutions from a clear stock solution for each experiment. Pre-warm the media to 37°C before adding the compound. |
| No observable effect at tested concentrations | The concentration may be too low, the incubation time too short, or the primary cells may be non-responsive. | Increase the concentration range. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation time. Confirm the expression of the target (BRD2) in your primary cell type. |
| Inconsistent results between different primary cell donors | Biological variability is inherent to primary cells from different donors. | Use cells from multiple donors (at least three is recommended) to confirm that the observed effect is consistent and not donor-specific. Document all donor characteristics. |
Data Presentation: Dose-Response Analysis
Quantitative data from dose-response experiments should be summarized to determine key parameters like IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Table 1: Example Data for this compound IC50 Determination (Target Inhibition) Measured via downstream pathway marker (e.g., p-p65 levels by In-Cell Western)
| This compound Conc. (µM) | Log Concentration | % Inhibition (Donor 1) | % Inhibition (Donor 2) | % Inhibition (Donor 3) | Average % Inhibition |
| 0 (Vehicle) | N/A | 0 | 0 | 0 | 0 |
| 0.1 | -1.0 | 5.2 | 6.1 | 4.8 | 5.4 |
| 1 | 0 | 25.6 | 28.3 | 24.9 | 26.3 |
| 5 | 0.7 | 48.9 | 52.1 | 50.5 | 50.5 |
| 10 | 1.0 | 75.4 | 78.9 | 76.2 | 76.8 |
| 20 | 1.3 | 90.1 | 92.5 | 91.3 | 91.3 |
| 50 | 1.7 | 95.8 | 96.2 | 95.5 | 95.8 |
| Calculated IC50 | 5.1 µM | 4.8 µM | 4.9 µM | 4.9 µM |
Table 2: Example Data for this compound CC50 Determination (Cytotoxicity) Measured via MTT or similar viability assay
| This compound Conc. (µM) | Log Concentration | % Viability (Donor 1) | % Viability (Donor 2) | % Viability (Donor 3) | Average % Viability |
| 0 (Vehicle) | N/A | 100 | 100 | 100 | 100 |
| 1 | 0 | 100 | 99.5 | 100 | 99.8 |
| 5 | 0.7 | 98.7 | 99.1 | 98.2 | 98.7 |
| 10 | 1.0 | 96.5 | 97.2 | 95.8 | 96.5 |
| 20 | 1.3 | 92.1 | 94.0 | 93.3 | 93.1 |
| 50 | 1.7 | 75.4 | 78.1 | 76.5 | 76.7 |
| 100 | 2.0 | 48.2 | 51.5 | 50.1 | 49.9 |
| Calculated CC50 | >100 µM | 97.1 µM | 99.8 µM | ~99 µM |
Experimental Protocols & Visualizations
Protocol 1: Determining Cytotoxicity and Optimal Concentration Range
This protocol outlines a standard approach to identify the concentration of this compound that effectively inhibits the target pathway without causing significant cell death.
Caption: Workflow for determining the optimal concentration of this compound.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO. Create a serial dilution series (e.g., 8-12 points, logarithmic or semi-log) in the appropriate cell culture medium. Include a vehicle-only control (medium with the same final DMSO concentration as the highest this compound dose).
-
Treatment: Carefully remove the old medium and add the prepared this compound dilutions and controls to the cells.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, assess cell viability using a standard method like an MTT, XTT, or Resazurin-based assay. These assays measure the metabolic activity of living cells.
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value. The optimal concentration for subsequent experiments should be well below this CC50 value (ideally where viability is >90%).
Protocol 2: Western Blot for NF-κB Pathway Inhibition
This protocol is used to confirm that this compound is engaging its target by inhibiting a known downstream signaling pathway.
Methodology:
-
Cell Culture and Treatment: Seed primary cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (determined from Protocol 1) for a selected time (e.g., 12 hours). Include a vehicle control.
-
Stimulation: To activate the NF-κB pathway, stimulate the cells with an appropriate agent (e.g., IL-1β or TNF-α) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a key pathway protein (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with an antibody for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway inhibited by this compound.
Caption: this compound inhibits BRD2, blocking inflammatory gene transcription.
References
Common challenges in working with the BRD2 inhibitor BBC0403
Welcome to the technical support center for the BRD2 inhibitor BBC0403. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended procedures?
A1: Solubility is a common challenge with this compound. Commercial suppliers recommend specific solvents and procedures for both in vitro and in vivo applications. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1]
For in vitro stock solutions, newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] For in vivo preparations, a multi-component solvent system is suggested. Below are detailed protocols for preparing solutions:
-
In Vitro Stock Solution:
-
Solvent: DMSO
-
Concentration: Up to 25 mg/mL (65.37 mM).
-
Procedure: Use ultrasonic bath, warming, and heat to 60°C to aid dissolution.[1]
-
-
In Vivo Formulations:
-
Protocol 1 (Saline-based):
-
Start with a 10% DMSO solution.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Complete the volume with 45% saline.
-
This should yield a clear solution with a solubility of at least 2.5 mg/mL (6.54 mM).[1]
-
-
Protocol 2 (Oil-based):
-
Start with a 10% DMSO solution.
-
Add 90% Corn Oil.
-
This should yield a clear solution with a solubility of at least 2.5 mg/mL (6.54 mM).[1]
-
-
Q2: What is the selectivity profile of this compound and what are the potential off-target effects?
A2: this compound is a selective inhibitor of BRD2, with a higher binding affinity for the second bromodomain (BD2) compared to the first bromodomain (BD1). It also exhibits greater binding specificity for BRD2 over other BET family members like BRD3 and BRD4.
However, comprehensive screening data against a broad panel of kinases or other protein families is not publicly available. As with many small molecule inhibitors, off-target effects are a possibility and should be considered when interpreting experimental data. It is advisable to include appropriate controls in your experiments, such as comparing the effects of this compound with other BRD2 inhibitors or using structurally unrelated compounds that target the same pathway.
Q3: What are the recommended storage conditions and stability of this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound in a dry, dark environment.
-
Stock Solutions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.
-
-
Solid Form:
-
-20°C for the long term (months to years).
-
0-4°C for the short term (days to weeks).
-
Q4: What are the known cellular effects and mechanism of action of this compound?
A4: In the context of osteoarthritis (OA) research, this compound has been shown to have anti-inflammatory and anti-catabolic effects. At concentrations between 5 and 20 µM, it has been observed to:
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Reduce the expression of catabolic factors.
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Decrease the production of prostaglandin E2 (PGE2).
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Inhibit the degradation of the extracellular matrix (ECM).
The underlying mechanism for these effects is the suppression of the NF-κB and MAPK signaling pathways.
Q5: Are there any reports of cytotoxicity with this compound?
A5: In studies using mouse primary chondrocytes, this compound did not show any cytotoxicity at concentrations up to 20 µM. However, it is always recommended to perform a dose-response curve in your specific cell type to determine the optimal non-toxic working concentration.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound based on published data.
Table 1: Binding Affinity of this compound for BRD Bromodomains
| Target Protein | Bromodomain | Kd (µM) |
| BRD2 | BD2 | 7.64 |
| BRD2 | BD1 | 41.37 |
Data from MedchemExpress.
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Mouse Primary Chondrocytes | Anti-osteoarthritis effects | 5, 10, and 20 µM | Reduction in catabolic factors, PGE2 production, and ECM degradation. |
| Mouse Primary Chondrocytes | Cytotoxicity (LDH assay) | Up to 20 µM | No adverse effects on cell survival. |
Experimental Protocols
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BRD Binding
This protocol is a generalized procedure based on descriptions of TR-FRET assays used to evaluate the binding of inhibitors to bromodomains.
-
Objective: To measure the binding affinity of this compound to BRD proteins.
-
Principle: The assay measures the disruption of the interaction between a biotinylated ligand and a GST-tagged bromodomain protein. A low TR-FRET signal indicates a strong binding of the inhibitor.
-
Materials:
-
GST-tagged BRD2, BRD3, and BRD4 proteins
-
Biotinylated BET ligand
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer
-
This compound
-
-
Procedure:
-
Add assay buffer, GST-tagged BRD protein, and biotinylated ligand to the wells of a microplate.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate to allow for binding to reach equilibrium.
-
Add the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubate to allow for detection antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
-
2. In Vivo Administration in a Mouse Model of Osteoarthritis
This protocol is based on the methodology described for inducing osteoarthritis in mice and subsequent treatment with this compound.
-
Objective: To evaluate the therapeutic effect of this compound on cartilage degradation in vivo.
-
Animal Model: C57BL/6 mice (12-week-old males).
-
Procedure:
-
Induce osteoarthritis via destabilization of the medial meniscus (DMM) surgery.
-
Allow 4 weeks for the development of OA pathology.
-
Prepare this compound formulation for intra-articular (i.a.) injection (see solubility guide).
-
Administer this compound via i.a. injection once a week for 7 weeks at doses of 5 and 10 µg/kg.
-
At the end of the treatment period, sacrifice the animals and collect knee joints.
-
Perform histological analysis (e.g., Safranin O staining) to assess cartilage degradation.
-
Visualizations
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Caption: this compound inhibits BRD2, suppressing NF-κB and MAPK pathways.
References
BBC0403 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for BBC0403, a selective BRD2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential off-target effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability at Effective Concentrations | This compound may be interacting with essential cellular proteins other than BRD2. | 1. Confirm On-Target Engagement: Perform a cellular thermal shift assay (CETSA) or Western blot for downstream markers of BRD2 inhibition (e.g., phosphorylated NF-κB, MAPK pathway components) to ensure the primary target is engaged at the concentrations used. 2. Broad-Spectrum Kinase Panel: Screen this compound against a panel of kinases to identify potential off-target interactions, as many signaling pathways are regulated by kinases. 3. Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known BRD2 inhibitors or BRD2 knockdown (e.g., via siRNA or CRISPR). |
| Discrepancy Between In Vitro and In Vivo Results | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor stability, rapid metabolism, or off-target effects in a whole organism that are not apparent in cell culture. 2. Immune System Modulation: Off-target interactions with immune cells could lead to unexpected inflammatory responses. | 1. PK/PD Studies: Analyze the concentration of this compound in plasma and target tissues over time. 2. In Vivo Off-Target Assessment: For in vivo studies, consider analyzing key metabolic and inflammatory markers in blood and tissue samples.[1] |
| Inconsistent Results Across Different Cell Lines | The expression levels of on-target (BRD2) and potential off-target proteins can vary significantly between cell lines, altering the compound's activity and specificity. | 1. Target and Off-Target Expression Analysis: Quantify the protein levels of BRD2, BRD3, and BRD4 in the cell lines being used via Western blot or mass spectrometry. 2. Use of Control Compounds: Include a structurally unrelated BRD2 inhibitor in your experiments to see if the observed effect is specific to BRD2 inhibition or potentially a chemotype-specific off-target effect of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a selective inhibitor of Bromodomain-containing protein 2 (BRD2). It exhibits higher binding specificity for BRD2 compared to other members of the Bromo- and Extra-Terminal (BET) family, such as BRD3 and BRD4.[1][2][3][4] The dissociation constants (Kd) for the two bromodomains of BRD2 are 7.64 µM for the second bromodomain (BD2) and 41.37 µM for the first bromodomain (BD1).
| Target | Binding Affinity (Kd) |
| BRD2 (BD2) | 7.64 µM |
| BRD2 (BD1) | 41.37 µM |
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by inhibiting BRD2, which in the context of osteoarthritis research, has been shown to suppress the NF-κB and MAPK signaling pathways. This leads to a reduction in the expression of catabolic factors and prostaglandin E2 (PGE2) production, thereby preventing extracellular matrix degradation.
Q3: At what concentrations should I use this compound in vitro?
A3: Based on published studies, concentrations of 5 µM, 10 µM, and 20 µM have been shown to be effective in reducing the expression of catabolic factors without causing cell toxicity in the tested cell lines. However, it is always recommended to perform a dose-response curve in your specific cell system to determine the optimal concentration.
Q4: How can I experimentally validate that my observed phenotype is due to BRD2 inhibition and not an off-target effect?
A4: To attribute an observed phenotype to on-target BRD2 inhibition, a multi-pronged approach is recommended:
-
Use a Negative Control: If available, a structurally similar but inactive analog of this compound can help rule out effects due to the chemical scaffold.
-
Orthogonal Approaches: Replicate the phenotype using a different BRD2 inhibitor with a distinct chemical structure.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce BRD2 expression and determine if this phenocopies the effect of this compound.
-
Rescue Experiment: If possible, overexpress a modified version of BRD2 that does not bind to this compound to see if it reverses the observed phenotype.
Q5: What general strategies can be employed to minimize off-target effects of small molecules like this compound?
A5: Minimizing off-target effects is a critical aspect of drug development. General strategies include:
-
Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.
-
High-Throughput Screening (HTS): Rapidly testing compounds to identify those with the highest affinity and selectivity for the target.
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 to understand the pathways and potential off-target interactions of a drug.
-
Computational Prediction: Employing in silico methods to predict potential off-target interactions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at your desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating Gradient: Aliquot the lysate and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody specific for BRD2.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve of BRD2 to a higher temperature in the this compound-treated samples compared to the vehicle control, signifying that the compound has bound to and stabilized the protein.
Protocol 2: Kinase Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Select Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of recombinant human kinases.
-
Compound Submission: Provide the service with a sample of this compound at a specified concentration (typically 1 µM or 10 µM).
-
Assay Principle: The service will typically perform radiometric or fluorescence-based assays to measure the ability of this compound to inhibit the activity of each kinase in the panel. The percentage of inhibition is calculated relative to a control.
-
Data Interpretation: The results will be provided as a list of kinases and the corresponding percentage of inhibition by this compound. Significant inhibition (e.g., >50% at 1 µM) of a kinase other than the intended target would suggest a potential off-target interaction that may warrant further investigation.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD2-mediated signaling pathways.
References
Technical Support Center: Improving the In Vivo Bioavailability of BBC0403
Welcome to the technical support center for BBC0403. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo administration of this compound, a selective BRD2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low or Highly Variable Plasma Exposure After Oral Administration
-
Question: We are observing minimal or inconsistent plasma concentrations of this compound in our rodent studies following oral gavage. What are the likely causes and how can we improve this?
-
Answer: Low and variable oral bioavailability is a common challenge for compounds like this compound, which are predicted to be poorly soluble in water and lipophilic. Several factors can contribute to this issue.
-
Potential Causes:
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Poor Aqueous Solubility: this compound likely has low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.[1][2]
-
Inadequate Formulation: A simple suspension in an aqueous vehicle may not be sufficient to achieve adequate exposure for a lipophilic compound.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[3]
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of poorly soluble drugs.[3]
-
-
Troubleshooting Steps:
-
Physicochemical Characterization: If not already done, confirm the aqueous solubility of your batch of this compound. Predicted values suggest it is poorly soluble.
-
Formulation Optimization: The most critical step is to develop an enabling formulation. Consider the following strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solutions in oils (e.g., corn oil), or surfactant dispersions can significantly enhance the solubilization and absorption of lipophilic compounds.[4] A suggested starting formulation for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in 90% Corn Oil.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability from food effects.
-
Vehicle Control: Always include a vehicle control group to understand the baseline effects of the formulation components.
-
-
Consider Alternative Routes: If oral bioavailability remains a significant hurdle and is not essential for your therapeutic hypothesis, parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection can be used to ensure systemic exposure. Intra-articular (i.a.) injections have been successfully used for local delivery in osteoarthritis models.
-
-
Issue 2: Formulation Instability
-
Question: Our formulation of this compound appears to be precipitating over time or upon dilution. How can we address this?
-
Answer: Precipitation is a common issue with formulations of poorly soluble compounds, especially when using co-solvents.
-
Potential Causes:
-
Supersaturation and Precipitation: Co-solvent systems can create a supersaturated solution that is prone to precipitation when diluted in the aqueous environment of the GI tract.
-
Temperature Effects: Changes in temperature during storage or administration can affect solubility.
-
Incompatible Excipients: Some formulation components may not be compatible with each other or with the compound.
-
-
Troubleshooting Steps:
-
Formulation Characterization: Assess the physical and chemical stability of your formulation under the conditions of your experiment (e.g., at room temperature for the duration of dosing).
-
Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into your formulation to help maintain a supersaturated state and prevent precipitation.
-
Lipid-Based Formulations: SEDDS are designed to form stable micro- or nano-emulsions upon contact with aqueous fluids, which can prevent precipitation of the drug.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize stability-related issues.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective inhibitor of Bromodomain-containing protein 2 (BRD2). BRD2 is an epigenetic reader that binds to acetylated histones and regulates gene transcription. By inhibiting BRD2, this compound has been shown to suppress the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation.
-
-
Q2: What are the predicted physicochemical properties of this compound?
-
A2: While experimental data is limited in the public domain, in silico prediction tools can provide estimates for key physicochemical properties. These properties are crucial for understanding its biopharmaceutical behavior.
-
-
Q3: What are some recommended starting formulations for in vivo studies?
-
A3: For preclinical in vivo studies, several vehicle formulations can be considered to improve the solubility of this compound.
-
For Intravenous (IV) or Intraperitoneal (IP) Injection: A common formulation is a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For Oral Gavage: A solution or suspension in a lipid-based vehicle, such as 10% DMSO in 90% corn oil, is a good starting point.
-
-
It is critical to ensure the homogeneity and stability of the formulation before administration. Sonication may be required to aid dissolution.
-
-
Q4: Has this compound been used in animal models?
-
A4: Yes, this compound has been used in in vivo studies. It has been administered to mice via intra-articular (i.a.) injection to study its effects on osteoarthritis. Pharmacokinetic studies have also been performed in rats using intravenous (i.v.) injection.
-
III. Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 382.41 g/mol | Meets Lipinski's rule of five (<500), favorable for absorption. |
| logP (Octanol/Water Partition Coefficient) | 1.12 - 3.5 | Indicates a lipophilic nature, suggesting poor aqueous solubility but potentially good membrane permeability. |
| Aqueous Solubility | Predicted to be low | Poor solubility is a major barrier to oral absorption. |
| Hydrogen Bond Donors | 1 | Meets Lipinski's rule of five (≤5), favorable for absorption. |
| Hydrogen Bond Acceptors | 7 | Meets Lipinski's rule of five (≤10), favorable for absorption. |
| Rotatable Bonds | 5 | Meets criteria for good oral bioavailability (≤10). |
Note: logP and aqueous solubility values are estimations from various in silico prediction tools and should be experimentally confirmed.
Table 2: Summary of In Vivo Studies with this compound
| Species | Route of Administration | Doses Tested | Key Findings | Reference |
| Mouse | Intra-articular (i.a.) | 5 and 10 µg/kg | Prevented cartilage degradation in an osteoarthritis model. | |
| Rat | Intravenous (i.v.) | 5 and 25 mg/kg | Pharmacokinetic parameters were determined. |
IV. Experimental Protocols
Protocol 1: General Guideline for Formulation Preparation of this compound for Oral Administration in Rodents
-
Objective: To prepare a lipid-based formulation of this compound to enhance its solubility and oral absorption.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., at 25 mg/mL).
-
In a separate tube, add the required volume of corn oil.
-
To prepare the final formulation (e.g., 2.5 mg/mL), add 1 part of the DMSO stock solution to 9 parts of corn oil.
-
Vortex the mixture thoroughly for 2-3 minutes.
-
If the solution is not clear, sonicate the mixture until a clear solution or a fine, homogeneous suspension is achieved.
-
Prepare the formulation fresh on the day of the experiment.
-
Visually inspect the formulation for any signs of precipitation before each administration.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice via Oral Gavage
-
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
-
Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each mouse immediately before dosing.
-
Administer the prepared this compound formulation via oral gavage at a specified dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or submandibular bleeding).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
V. Mandatory Visualizations
References
- 1. Propersea | Physical Sciences Data science Service [psds.ac.uk]
- 2. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of BBC0403
This guide provides best practices for the long-term storage of BBC0403, a selective BRD2 inhibitor. Proper storage is critical for maintaining the compound's stability and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound upon receipt?
A1: Upon receipt, this compound, which is shipped as a non-hazardous chemical at ambient temperature, should be stored under specific conditions to ensure its long-term stability.[1] For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Vials with tightly sealed caps, such as those with Teflon liners, should be used to prevent solvent evaporation.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound. For in vivo experiments, specific solvent systems are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil. If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
Q4: For how long is this compound stable under recommended storage conditions?
A4: When stored properly, solid this compound is stable for over two years. As a powder, it can be stored for up to 3 years at -20°C or up to 2 years at 4°C. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.
Q5: Can I store this compound at room temperature?
A5: While this compound is stable enough for shipping at ambient temperatures, long-term storage at room temperature is not recommended. For short-term storage of a few days to weeks, 0-4°C is advised. Storing at room temperature for extended periods can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: I see precipitation in my stock solution after thawing.
-
Cause: The compound may have come out of solution during the freezing process. This can happen, especially with DMSO solutions.
-
Solution: Before use, ensure the vial is brought to room temperature and vortexed thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication can be applied.
Issue 2: My experimental results are inconsistent.
-
Cause: Inconsistent results can be due to compound degradation from improper storage or handling. Repeated freeze-thaw cycles or exposure to light and moisture can affect the compound's integrity.
-
Solution:
-
Review Storage Protocol: Confirm that both the solid compound and stock solutions are stored at the correct temperatures and protected from light.
-
Use Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Prepare Working Solutions Fresh: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
Issue 3: I am unsure if my compound is still viable.
-
Cause: Extended storage, even under recommended conditions, can eventually lead to some degradation.
-
Solution: If you suspect the compound's integrity, it is best to use a fresh vial of this compound. For critical experiments, always use a compound that has been stored according to the manufacturer's recommendations and is within its expected shelf life.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Stability/Shelf Life |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Stable |
| -20°C | Long-term (months to years) | >2 years | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Stable |
| -80°C | Up to 6 months | Stable |
Experimental Protocols
While specific experimental protocols will vary based on the research application, the preparation of stock and working solutions is a critical first step.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 382.42 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.824 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be necessary.
-
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.
Mandatory Visualization
References
Addressing batch-to-batch variability of BBC0403
Welcome to the technical support center for BBC0403, a selective BRD2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Bromodomain-containing protein 2 (BRD2).[1] It has shown potential in osteoarthritis (OA) research by reducing the expression of catabolic factors and extracellular matrix degradation.[1] this compound exerts its effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C for up to one month, or at -80°C for up to six months.
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
A3: For in vitro studies, this compound is soluble in DMSO. For in vivo applications, specific solvent formulations are recommended. Two common protocols are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% Corn Oil. In cases of precipitation, gentle heating and sonication can aid dissolution.
Q4: What are the typical concentrations of this compound used in cell-based assays?
A4: In studies on osteoarthritis, this compound has been used at concentrations of 5 µM, 10 µM, and 20 µM.
Q5: What are the known binding affinities of this compound for its targets?
A5: this compound is a selective BRD2 inhibitor with dissociation constants (Kd) of 7.64 μM for BRD2 (BD2) and 41.37 μM for BRD2 (BD1).
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results Between Batches
Batch-to-batch variability is a common challenge with synthetic small molecules. This can manifest as differences in potency, solubility, or off-target effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Purity and Impurity Profile | Request and compare the Certificate of Analysis (CoA) for each batch. Look for variations in purity levels and the presence of any new or different impurities. Even minor impurities can have biological activity. |
| Solubility Differences | One batch may be less soluble than another, leading to a lower effective concentration. Visually inspect for any precipitation after dissolution. If solubility issues are suspected, try preparing a fresh stock solution and consider brief sonication or warming. Always prepare working solutions fresh from a stock solution. |
| Compound Stability | This compound may degrade over time, especially if not stored correctly. Ensure the compound is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles of stock solutions. If degradation is suspected, it is best to use a fresh vial from a new batch. |
| Weighing and Dilution Errors | Small errors in weighing or dilution can lead to significant differences in the final concentration. Ensure balances are properly calibrated and use precise pipetting techniques. |
Issue 2: Poor Solubility or Precipitation During Experiment
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Solvent | Ensure you are using a recommended solvent for your application (e.g., DMSO for in vitro stocks). |
| Precipitation in Aqueous Media | When diluting a DMSO stock solution into aqueous media, the compound can sometimes precipitate. To mitigate this, ensure the final DMSO concentration is low (typically <0.5%) and add the stock solution to the media while vortexing. |
| pH of the Medium | The solubility of some compounds can be pH-dependent. While the pH dependency of this compound is not extensively documented, this can be a factor to consider in your experimental buffer system. |
Issue 3: Off-Target Effects or Cellular Toxicity
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| High Concentration | Using excessively high concentrations can lead to off-target effects. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your cell culture media is below the tolerance level for your specific cell type (usually below 0.5%). |
| Batch-Specific Impurities | A particular batch may contain impurities that are cytotoxic. If you observe unexpected toxicity with a new batch, compare its CoA with that of a previous, well-performing batch. |
Data and Protocols
This compound Properties
| Property | Value | Source |
| Purity | 98.78% | |
| Molecular Weight | 382.42 g/mol | |
| Chemical Formula | C21H22N2O5 | |
| Storage (Short Term) | 0 - 4°C (days to weeks) | |
| Storage (Long Term) | -20°C (months) or -80°C (up to 6 months) |
In Vitro and In Vivo Dissolution Protocols
| Application | Protocol | Solubility | Source |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.54 mM) | |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.54 mM) |
To prepare the first in vivo formulation, add each solvent sequentially and mix well between additions. For the second formulation, add the DMSO stock to the corn oil and mix thoroughly.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: Enhancing the Selectivity of BBC0403 for BRD2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BRD2 inhibitor, BBC0403.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity for BRD2?
This compound is a selective inhibitor of the second bromodomain of Bromodomain-containing protein 2 (BRD2). It has been shown to exhibit higher binding specificity for BRD2 compared to other BET (Bromodomain and Extra-Terminal domain) family members like BRD3 and BRD4[1][2][3][4].
Q2: How was the selectivity of this compound for BRD2 determined?
The selectivity of this compound was primarily determined using Time-Resolved Fluorescence Energy Transfer (TR-FRET) and binding kinetics assays[2]. These assays measure the binding affinity of the compound to its target protein.
Q3: What are the known downstream effects of BRD2 inhibition by this compound?
Inhibition of BRD2 by this compound has been shown to suppress the NF-κB and MAPK signaling pathways. This leads to a reduction in the expression of catabolic factors and prostaglandin E2 (PGE2) production.
Q4: Can this compound be used in cellular assays?
Yes, this compound has been used in cellular assays with chondrocytes to study its effects on gene expression and signaling pathways. It was tested at concentrations of 5, 10, and 20 μM without showing cell toxicity in the tested range.
Q5: Are there strategies to improve the selectivity of bromodomain inhibitors?
Yes, developing selective BET inhibitors is a significant area of research. Strategies include structure-based drug design to exploit differences in the BD1 and BD2 bromodomains of BET proteins. For instance, the development of bivalent inhibitors that bind to two bromodomains simultaneously can enhance potency and cellular activity.
Troubleshooting Guides
Problem 1: Inconsistent results in TR-FRET assay for this compound binding to BRD2.
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Possible Cause: Reagent degradation.
-
Solution: Ensure that all reagents, especially the fluorescently labeled components and the protein, are stored correctly and have not expired. Prepare fresh solutions for each experiment.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Verify the buffer components and pH. The binding affinity of inhibitors can be sensitive to buffer conditions.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions of the inhibitor.
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Problem 2: Low signal-to-background ratio in cellular assays.
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Possible Cause: Insufficient target engagement.
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Solution: Optimize the concentration of this compound and the incubation time. It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup.
-
-
Possible Cause: Low expression of BRD2 in the cell line.
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Solution: Confirm the expression level of BRD2 in your chosen cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line with higher endogenous BRD2 expression or an overexpression system.
-
-
Possible Cause: Off-target effects.
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Solution: While this compound is selective for BRD2, it may have off-target effects at higher concentrations. It is advisable to test a range of concentrations and include appropriate negative controls. Consider using a structurally unrelated BRD2 inhibitor as a comparator.
-
Quantitative Data
Table 1: Binding Affinities (Kd) of this compound for BRD2 Bromodomains
| Bromodomain | Dissociation Constant (Kd) in μM |
| BRD2 (BD1) | 41.37 |
| BRD2 (BD2) | 7.64 |
Data sourced from MedchemExpress
Experimental Protocols
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for this compound-BRD2 Binding
This protocol is a general guideline and may need optimization for specific laboratory conditions.
-
Materials:
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Recombinant human BRD2 protein (BD1 and BD2 domains)
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Biotinylated histone H4 peptide (acetylated)
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Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
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Streptavidin-conjugated acceptor fluorophore (e.g., APC, d2)
-
This compound
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BRD2 protein, biotinylated histone peptide, and the serially diluted this compound.
-
Incubate at room temperature for 30 minutes.
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Add the Europium-labeled antibody and Streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 60 minutes in the dark.
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Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (acceptor).
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Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to BRD2 in a cellular context.
-
Materials:
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Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR thermocycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Anti-BRD2 antibody
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
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Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
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Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet the precipitated proteins.
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Collect the supernatant containing the soluble protein fraction.
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Analyze the amount of soluble BRD2 at each temperature point by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Workflow for validating the selectivity and cellular activity of this compound.
References
Validation & Comparative
Comparing the efficacy of BBC0403 to other BRD2 inhibitors
An Objective Comparison of BBC0403 and Other BRD2 Inhibitors for Researchers
In the expanding landscape of epigenetic research, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention for their therapeutic potential across a range of diseases. Within this family, Bromodomain-containing protein 2 (BRD2) has emerged as a key regulator of gene transcription. This guide provides a comparative analysis of the BRD2-specific inhibitor, this compound, against other notable BRD2 inhibitors, offering a resource for researchers and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Comparative Efficacy of BRD2 Inhibitors
This compound is a selective inhibitor of BRD2, demonstrating higher binding specificity for BRD2 in comparison to BRD3 and BRD4.[1][2] The following table summarizes the binding affinities and inhibitory concentrations of this compound alongside other compounds that target BRD2. This data is crucial for comparing the potency and selectivity of these inhibitors.
| Compound | Target(s) | Binding Affinity (Kd) / Inhibitory Concentration (IC50) | Selectivity Notes |
| This compound | BRD2 (BD1 & BD2) | Kd: 41.37 μM (BD1), 7.64 μM (BD2) [1][3] | Exhibits higher binding specificity for BRD2 compared to BRD3 and BRD4. [1] |
| ABBV-744 | BRD2, BRD3, BRD4, BRDT (BD2 selective) | IC50: 4 to 18 nM | Selective for the second bromodomain (BD2) of BET proteins. |
| GSK046 | BRD2, BRD3, BRD4, BRDT (BD2 selective) | IC50: 264 nM (BRD2 BD2) | Potent and selective for the second bromodomain (BD2) of BET proteins. |
| GSK778 | BRD2, BRD3, BRD4, BRDT (BD1 selective) | IC50: 75 nM (BRD2 BD1) | Selective for the first bromodomain (BD1) of BET proteins. |
| RVX-297 | BRD2, BRD3, BRD4 (BD2 selective) | IC50: 0.08 µM (BRD2 BD2) | Selective for the second bromodomain (BD2). |
| XD14 | BRD2, BRD3, BRD4 | Kd: 170 nM (BRD2) | A pan-BET inhibitor. |
| OTX015 | BRD2, BRD3, BRD4 | - | A pan-BET inhibitor. |
| SJ1461 | BRD2, BRD4 | IC50: 1.3 nM (BRD2-BD1), 0.1 nM (BRD2-BD2) | Potent inhibitor with high affinity for BRD2. |
Key Experimental Protocols
The evaluation of BRD2 inhibitors like this compound relies on precise and reproducible experimental methods. Below are detailed protocols for assays commonly cited in the characterization of these compounds.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method to quantify the binding affinity of inhibitors to their target proteins.
Objective: To measure the displacement of a fluorescent ligand from the BRD2 protein by a test compound (e.g., this compound).
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., on the BRD2 protein) and an acceptor fluorophore (on a ligand that binds to BRD2). When the inhibitor displaces the ligand, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: Recombinant BRD2 protein, a fluorescently labeled ligand that binds to BRD2, test compound (this compound or other inhibitors), and assay buffer.
-
Procedure:
-
A solution of the BRD2 protein and the fluorescent ligand is prepared.
-
Serial dilutions of the test compound are added to the wells of a microplate.
-
The BRD2 protein/ligand mixture is added to the wells containing the test compound.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis: The decrease in the FRET signal is proportional to the concentration of the test compound. The data is then used to calculate the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used for screening and characterizing inhibitors of protein-protein interactions.
Objective: To measure the ability of a test compound to inhibit the interaction between BRD2 and a biotinylated histone peptide.
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads are coated with streptavidin, which binds to a biotinylated histone peptide. The Acceptor beads are coated with a substance that binds to a tagged BRD2 protein (e.g., GST-tagged BRD2). When BRD2 binds to the histone peptide, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
Methodology:
-
Reagents: GST-tagged BRD2 protein, biotinylated histone peptide, Streptavidin-Donor beads, Glutathione Acceptor beads, test compound, and assay buffer.
-
Procedure:
-
In a microplate, the test compound is incubated with the GST-tagged BRD2 protein and the biotinylated histone peptide for a defined period.
-
Acceptor beads are added, followed by the Donor beads. This step should be performed in low light conditions.
-
The plate is incubated to allow for bead-protein binding.
-
The signal is read on a microplate reader capable of detecting AlphaScreen signals.
-
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The results are used to determine the IC50 value.
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
BRD2 Signaling Pathway
BRD2 has been shown to play a role in the NF-κB and MAPK signaling pathways, which are implicated in inflammation and osteoarthritis. This compound has been demonstrated to suppress these pathways.
Caption: BRD2's role in the NF-κB and MAPK inflammatory signaling pathways.
Experimental Workflow for TR-FRET Assay
The following diagram illustrates the key steps in a TR-FRET assay for inhibitor screening.
Caption: Workflow for a TR-FRET based BRD2 inhibitor screening assay.
Classification of BET Inhibitors
This diagram illustrates the relationship between different classes of BET inhibitors, highlighting the specificity of this compound.
Caption: Classification of BET inhibitors based on their selectivity.
References
Assessing the Specificity of BBC0403: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, the precise targeting of protein dependencies is paramount. This guide provides a comparative analysis of the bromodomain inhibitor BBC0403, focusing on its specificity against a panel of bromodomain-containing proteins. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies.
This compound has been identified as a selective inhibitor of Bromodomain-containing protein 2 (BRD2), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] This family, which also includes BRD3 and BRD4, plays a crucial role in the regulation of gene transcription, making them attractive targets for therapeutic intervention in various diseases. This guide summarizes the available binding affinity data for this compound and compares it with the well-characterized pan-BET inhibitor, (+)-JQ1.
Quantitative Assessment of Binding Affinity
The binding affinity of this compound for the two distinct bromodomains of BRD2 (BD1 and BD2) has been determined using binding kinetics assays.[1][4] The dissociation constants (Kd) are summarized in the table below. For a comprehensive comparison, the binding affinities of the pan-BET inhibitor (+)-JQ1 against the first bromodomains (BD1) of BRD2, BRD3, and BRD4 are also included.
| Compound | Target Bromodomain | Dissociation Constant (Kd) |
| This compound | BRD2 (BD1) | 41.37 µM |
| BRD2 (BD2) | 7.64 µM | |
| BRD3 | Data not publicly available | |
| BRD4 | Data not publicly available | |
| (+)-JQ1 | BRD2 (BD1) | 128 nM |
| BRD3 (BD1) | 59.5 nM | |
| BRD4 (BD1) | 49 nM |
Note: While studies report that this compound exhibits higher binding specificity for BRD2 compared to BRD3 and BRD4, specific quantitative binding data (Kd or IC50 values) for this compound against BRD3 and BRD4 are not currently available in the public domain.
Experimental Methodologies
The determination of the binding specificity and affinity of this compound relies on established biophysical techniques. The primary methods cited are Time-Resolved Fluorescence Energy Transfer (TR-FRET) and binding kinetics assays, often performed using biosensor technologies.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled ligand from a bromodomain by a test compound. A decrease in the FRET signal indicates that the test compound is binding to the bromodomain and displacing the probe.
Protocol Outline:
-
Reagent Preparation: Recombinant bromodomain protein, a fluorescently labeled probe with known affinity for the target bromodomain, and the test compound (this compound) are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: The test compound is serially diluted in the assay plate.
-
Reaction Incubation: The bromodomain protein and the fluorescent probe are added to the wells containing the test compound and incubated to allow binding to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal from a donor fluorophore is measured at a specific wavelength, and the signal from an acceptor fluorophore (resulting from energy transfer) is measured at another.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The data is then plotted as the FRET ratio against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Binding Kinetics Assay (Biosensor-based)
This technique provides real-time measurement of the association and dissociation rates of a compound binding to a target protein, from which the dissociation constant (Kd) can be calculated.
Protocol Outline:
-
Sensor Chip Preparation: The recombinant bromodomain protein is immobilized on the surface of a biosensor chip.
-
Analyte Preparation: A series of concentrations of the test compound (this compound) are prepared in a suitable running buffer.
-
Association Phase: The test compound at a specific concentration is flowed over the sensor chip surface, and the binding to the immobilized bromodomain is monitored in real-time as a change in the sensor signal.
-
Dissociation Phase: The flow is switched back to the running buffer, and the dissociation of the compound from the bromodomain is monitored.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of koff to kon.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
This compound has been shown to suppress the NF-κB and MAPK signaling pathways. The following diagram illustrates the general involvement of BET proteins in these pathways.
References
Side-by-Side Analysis: The Selective BRD2 Inhibitor BBC0403 versus Non-Selective Pan-BET Inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of epigenetic drug development, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics. BET proteins (BRD2, BRD3, BRD4, and BRDT) are critical "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription. While initial efforts focused on non-selective, or "pan-BET," inhibitors that target all family members, recent research has shifted towards developing selective inhibitors to potentially improve efficacy and reduce toxicity.
This guide provides a side-by-side analysis of BBC0403 , a novel selective inhibitor of BRD2, and conventional non-selective pan-BET inhibitors , offering a comparative look at their selectivity, mechanism of action, therapeutic potential, and the experimental protocols used for their evaluation.
Data Presentation: A Quantitative Comparison
The fundamental difference between this compound and pan-BET inhibitors lies in their binding affinity and selectivity for the different BET family members. The following tables summarize the quantitative data available for this compound and a representative non-selective BET inhibitor, (+)-JQ1.
Table 1: Comparative Selectivity Profile
| Compound | Target Bromodomain | Dissociation Constant (Kd) | Selectivity Profile |
| This compound [1] | BRD2 (BD1) | 41.37 µM | Selective |
| BRD2 (BD2) | 7.64 µM | ||
| BRD3 | Higher Kd than BRD2[1][2][3] | ||
| BRD4 | Higher Kd than BRD2[1] | ||
| (+)-JQ1 | BRD2 (BD1) | ~150 nM | Non-Selective (Pan-BET) |
| BRD3 (BD1+BD2) | ~50-90 nM | ||
| BRD4 (BD1) | ~50 nM | ||
| BRD4 (BD2) | ~90 nM | ||
| BRDT (BD1) | ~150 nM |
Note: A lower Kd value indicates a stronger binding affinity.
Table 2: Comparative Biological Effects and Therapeutic Potential
| Feature | This compound (Selective BRD2 Inhibitor) | Non-Selective Pan-BET Inhibitors |
| Primary Mechanism | Suppresses NF-κB and MAPK signaling pathways. | Displace BET proteins (primarily BRD4) from chromatin, leading to transcriptional repression of key oncogenes. |
| Key Downstream Targets | Catabolic factors (e.g., MMPs), Prostaglandin E2 (PGE2). | MYC, BCL2, and other oncogenes associated with super-enhancers. |
| Primary Therapeutic Area | Osteoarthritis (OA). | Oncology (hematological malignancies, NUT carcinoma). |
| Observed Biological Outcome | Reduces expression of catabolic factors, limits extracellular matrix (ECM) degradation, and prevents cartilage degradation in OA models. | Induces cell cycle arrest, apoptosis, and cellular senescence in cancer cells. Potent anti-proliferative effects. |
| Reported Adverse Effects | No cell toxicity observed in the tested range (5-20 µM) for anti-OA effects. Systemic toxicity profile is not extensively detailed in available literature. | Class-wide toxicities include thrombocytopenia, anemia, neutropenia, and gastrointestinal issues. |
Mandatory Visualizations
The following diagrams illustrate the distinct mechanisms of action and experimental workflows for this compound and pan-BET inhibitors.
Caption: Mechanism of this compound in osteoarthritis.
Caption: Pan-BET inhibitors block oncogene transcription.
Caption: Workflow for testing this compound in a mouse OA model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BET inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of an inhibitor to a target bromodomain.
-
Objective: To measure the displacement of a fluorescently-labeled ligand from a BET bromodomain by a test compound (e.g., this compound).
-
Principle: TR-FRET relies on the transfer of energy between two fluorophores: a long-lifetime lanthanide donor (e.g., Europium) and a shorter-lifetime acceptor (e.g., APC). When a biotinylated BET protein (bound to a Europium-labeled streptavidin) and a fluorescently-labeled BET ligand are in close proximity, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that binds to the bromodomain will displace the fluorescent ligand, disrupting FRET and reducing the acceptor's signal.
-
Methodology:
-
Reagent Preparation: Recombinant, purified BET bromodomain proteins (e.g., BRD2-BD1, BRD2-BD2, BRD4-BD1) are biotinylated. A known BET ligand is conjugated to an acceptor fluorophore.
-
Assay Plate Setup: The assay is typically performed in 384-well plates.
-
Reaction Mixture: The reaction includes the biotinylated BET protein, Europium-labeled streptavidin, the fluorescent ligand, and varying concentrations of the test compound (inhibitor).
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read using a TR-FRET-capable plate reader. The instrument excites the donor fluorophore (e.g., at 337 nm) and, after a time delay to reduce background fluorescence, measures the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. These ratios are then plotted against the concentration of the test compound to generate a dose-response curve, from which IC50 or Kd values can be determined. A lower TR-FRET value indicates a stronger binding force between the inhibitor and the protein.
-
In Vivo Osteoarthritis Mouse Model (DMM)
This surgical model is used to induce post-traumatic osteoarthritis to test the therapeutic efficacy of compounds like this compound.
-
Objective: To evaluate the ability of this compound to prevent cartilage degradation in a surgically-induced OA model.
-
Animal Model: Typically, 10- to 12-week-old male C57BL/6 mice are used.
-
Surgical Procedure (Destabilization of the Medial Meniscus - DMM):
-
Anesthesia and Preparation: Mice are anesthetized, the fur over the right knee is shaved, and the skin is disinfected.
-
Incision: A small incision is made on the medial side of the patellar tendon to expose the joint capsule.
-
Ligament Transection: The joint capsule is carefully opened, and the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is visualized and transected with micro-scissors. This destabilization leads to progressive cartilage wear, mimicking human post-traumatic OA.
-
Closure: The incision is closed with sutures or surgical clips. Sham-operated animals undergo the same procedure without the transection of the MMTL.
-
-
Treatment Protocol:
-
Recovery: Mice are allowed to recover for a set period (e.g., 4 weeks) to allow OA pathology to develop.
-
Administration: this compound (e.g., at 5-10 µg/kg) is administered via intra-articular (i.a.) injection into the affected knee joint, typically once per week for a duration of several weeks (e.g., 6-7 weeks).
-
-
Endpoint Analysis:
-
Tissue Collection: At the end of the study, mice are euthanized, and the knee joints are harvested.
-
Histology: The joints are fixed, decalcified, and embedded in paraffin. Sections are cut and stained with Safranin O and Fast Green to visualize cartilage proteoglycan content (stains red) and bone/tissue structure.
-
Scoring: Cartilage degradation is scored using a standardized system (e.g., OARSI score) to quantify the severity of OA.
-
Immunohistochemistry: Sections can also be stained for specific markers of inflammation (e.g., NF-κB) or cartilage degradation (e.g., MMP-13).
-
Conclusion
The comparison between the selective inhibitor this compound and non-selective pan-BET inhibitors highlights a critical theme in modern drug discovery: the pursuit of target specificity to enhance therapeutic windows.
-
This compound represents a targeted approach, demonstrating efficacy in a preclinical model of osteoarthritis by selectively inhibiting BRD2 and suppressing specific inflammatory pathways (NF-κB and MAPK). Its development suggests a potential therapeutic avenue for non-oncological diseases where a specific BET protein plays a key pathological role.
-
Non-selective pan-BET inhibitors have shown broad anti-cancer activity by simultaneously inhibiting multiple BET family members, leading to the widespread transcriptional repression of oncogenes like MYC. However, this broad activity is often accompanied by significant on-target toxicities, such as thrombocytopenia, which can be dose-limiting.
For researchers, the choice between a selective and a non-selective inhibitor depends entirely on the biological question and the therapeutic context. Selective probes like this compound are invaluable tools for dissecting the specific functions of individual BET proteins, while pan-BET inhibitors remain relevant for diseases driven by a broad dependency on BET-mediated transcription, particularly in oncology. The continued development of both classes of molecules will undoubtedly provide deeper insights into the complex biology of epigenetic regulation.
References
Validating the Therapeutic Window of BBC0403 in Preclinical Osteoarthritis Models: A Comparative Guide
This guide provides a comparative analysis of BBC0403, a selective BRD2 inhibitor, against other emerging therapeutic alternatives for osteoarthritis (OA) based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance, mechanism of action, and therapeutic potential. Data is presented to facilitate objective comparison, supported by detailed experimental protocols and visual diagrams of key biological and experimental processes.
Performance Comparison of this compound and Alternatives
The following tables summarize the preclinical performance of this compound and other notable compounds under investigation for the treatment of osteoarthritis. It is important to note that these data are derived from separate studies and do not represent head-to-head comparisons. Variations in experimental models, dosages, and assessment methods should be considered when interpreting these results.
Table 1: In Vitro and In Vivo Efficacy of Investigational OA Therapeutics
| Compound | Target/Mechanism | Key In Vitro Findings | Preclinical Model | Dosing Regimen | Key In Vivo Outcomes |
| This compound | BRD2 Inhibitor | Reduces expression of catabolic factors and ECM degradation at 5, 10, and 20 μM.[1][2][3][4] | DMM-induced OA in C57BL/6 mice.[2] | 5 and 10 μg/kg, intra-articular injection, once weekly for 7 weeks. | Prevents cartilage degradation. |
| BBC0906 | BD2-selective BET Inhibitor | Reduces ROS production and expression of catabolic factors. | DMM-induced OA in mice. | Not specified. | Attenuated cartilage degradation. |
| JQ1 / MS417 | BRD4 Inhibitor | Suppresses NF-κB and inflammatory cytokines. | MIA-induced OA pain in rats. | Not specified. | Attenuated MIA-induced pain behaviors. |
| ALS1-0635 | MMP-13 Inhibitor | Inhibited bovine articular cartilage degradation (48.7% at 500 nM, 87.1% at 5000 nM). | Cartilage damage model in rats. | Intra-articular injection. | Significantly reduced area of cartilage damage. |
| Sprifermin | Recombinant Human FGF18 | Promotes anabolic growth in articular cartilage. | Not specified. | Intra-articular injection. | Increased cartilage thickness in clinical trials. |
| Loricivint (SM04690) | Wnt Signaling Inhibitor | Protective effect on cartilage. | Preclinical model of knee OA. | Not specified. | Protective effect on cartilage. |
Table 2: Specificity and Pharmacokinetics of this compound
| Parameter | Value | Species | Notes |
| Binding Specificity (Kd) | BRD2 (BD2): 7.64 μMBRD2 (BD1): 41.37 μM | Not specified | Higher binding specificity for BRD2 compared to BRD3 and BRD4. |
| Cell Toxicity | No cell toxicity observed in the range of 5, 10, and 20 μM. | Not specified | In vitro testing. |
| Pharmacokinetics | Intravenous injection of 5 and 25 mg/kg. | Rats | Cmax is the maximum observed plasma concentration. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in osteoarthritis.
References
Safety Operating Guide
Navigating the Disposal of BBC0403: A Guide for Laboratory Professionals
For researchers engaged in drug development and scientific inquiry, the responsible management of chemical compounds is as crucial as the experiments themselves. This document provides a comprehensive guide to the proper disposal procedures for BBC0403, a selective BRD2 inhibitor. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide is founded on established best practices for the disposal of hazardous chemical waste in a laboratory environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for guidance that is compliant with local, state, and federal regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is an active small molecule inhibitor intended for research, it should be handled as a potentially hazardous substance. A thorough hazard assessment is the first step in ensuring safety.
Assumed Hazards:
-
May be harmful if ingested, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory system.
-
The full toxicological profile may not be known.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator (e.g., N95 or higher) is recommended to prevent inhalation of dust particles.
II. Waste Segregation and Container Management
Proper segregation of chemical waste is fundamental to safe disposal and the prevention of dangerous chemical reactions.[1]
-
Dedicated Waste Stream: Waste containing this compound should be collected in a designated hazardous waste container, separate from other chemical waste streams, unless otherwise directed by your institution's EHS department.[1]
-
Container Specifications: Utilize only approved, leak-proof, and chemically compatible containers for hazardous waste.[1] The container must be in good condition and have a secure, tight-fitting lid.[1]
III. Disposal Procedures for Different Forms of this compound
The appropriate disposal method will vary depending on the form of the this compound waste.
1. Unused (Neat) Compound:
-
The original container with the unused compound should be securely sealed.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound (CAS# 2644662-83-7)".[2]
-
Arrange for pickup by your institution's EHS department.
2. Solutions Containing this compound:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. They should be collected in a designated hazardous liquid waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container that is compatible with the solvent used.
-
Labeling: All liquid waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and the solvent(s) used.
3. Contaminated Solid Waste:
-
Items such as pipette tips, tubes, vials, gloves, and absorbent paper that have come into contact with this compound are considered contaminated solid waste.
-
These materials should be collected in a designated, lined container for solid hazardous waste.
-
The container must be clearly labeled as "Hazardous Waste" and specify the chemical contaminant (this compound).
4. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated.
-
The initial rinse should be collected as hazardous liquid waste.
-
For highly toxic compounds, the first three rinses should be collected as hazardous waste. After thorough rinsing, the glassware can typically be washed according to standard laboratory procedures.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult EHS: Contact your institution's EHS department for guidance on cleanup procedures.
-
Cleanup (for trained personnel with small spills):
-
Wear appropriate PPE.
-
For liquid spills, use an inert absorbent material (e.g., spill pillows, vermiculite) to contain and absorb the liquid.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
All cleanup materials must be collected and disposed of as hazardous waste.
-
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 2644662-83-7 | |
| Molecular Formula | C21H22N2O5 | |
| Molecular Weight | 382.42 g/mol | |
| Short-term Storage | 0 - 4 °C (days to weeks) | |
| Long-term Storage | -20 °C (months to years) |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling and disposing of research-grade chemical waste from a laboratory setting is as follows:
Protocol for Disposal of this compound Waste
-
Hazard Identification: Treat this compound as a hazardous chemical. Review all available safety information.
-
PPE Adherence: At a minimum, wear nitrile gloves, safety glasses, and a lab coat.
-
Waste Segregation:
-
Collect unused solid this compound in its original or a compatible, sealed container labeled as hazardous waste.
-
Collect liquid waste containing this compound in a dedicated, sealed, and labeled hazardous liquid waste container.
-
Collect all contaminated solid materials (e.g., pipette tips, gloves) in a designated, lined hazardous solid waste container.
-
-
Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Secure Storage: Store waste containers in a designated, secure area, away from incompatible materials.
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical through regular trash or sewer systems.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling BBC0403
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the selective BRD2 inhibitor, BBC0403. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. This document will serve as a preferred resource for procedural guidance on the safe handling and disposal of this novel research compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. It is crucial to note that a comprehensive Safety Data Sheet (SDS) is not publicly available. Therefore, this compound should be handled with the caution appropriate for a novel chemical with unknown long-term health effects.
| Property | Value | Source |
| Chemical Formula | C21H22N2O5 | MedKoo Biosciences |
| Molecular Weight | 382.42 g/mol | MedKoo Biosciences |
| CAS Number | 2644662-83-7 | MedKoo Biosciences |
| Appearance | To be determined | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Store in a dry, dark place. | MedKoo Biosciences |
Personal Protective Equipment (PPE)
Given the absence of a specific SDS for this compound, a conservative approach to personal protection is mandatory. The following PPE is required at all times when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double gloving recommended) | Provides a barrier against skin contact. Double gloving is recommended for handling potent compounds. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid form to prevent inhalation of fine particles. |
Experimental Protocols: Handling and Preparation of Solutions
Strict adherence to the following protocols is necessary to minimize exposure and ensure accurate experimental results.
Handling of Solid this compound
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste disposal bags, readily available.
-
Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance within a chemical fume hood to minimize inhalation risk.
-
Transfer: Use a clean spatula to transfer the powder to a suitable container. Avoid generating dust.
-
Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth and any contaminated weighing paper in a designated chemical waste bag.
Preparation of Stock Solutions
-
Solvent Addition: In a chemical fume hood, add the desired volume of dimethyl sulfoxide (DMSO) to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, clearly labeled container.
Operational and Disposal Plan
A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental protection.
Operational Plan
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Signaling Pathway
This compound is a selective inhibitor of Bromodomain-containing protein 2 (BRD2). BRD2 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that act as epigenetic readers. They play a crucial role in the regulation of gene transcription. Research has shown that this compound can suppress the NF-κB and MAPK signaling pathways.[1][2][3]
The following diagram illustrates a simplified model of the BRD2 signaling pathway and the inhibitory action of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
